Product packaging for 5-Bromonicotinoyl chloride(Cat. No.:CAS No. 39620-02-5)

5-Bromonicotinoyl chloride

Cat. No.: B047046
CAS No.: 39620-02-5
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromonicotinoyl chloride is a highly versatile and reactive acyl chloride derivative extensively employed in organic synthesis and medicinal chemistry research. This compound serves as a crucial building block for the introduction of the 5-bromonicotinoyl moiety into target molecules via nucleophilic acyl substitution reactions, most notably facilitating the rapid and efficient synthesis of amides and esters. Its primary research value lies in its role as a precursor for the development of novel pharmaceutical candidates, particularly kinase inhibitors, and for the functionalization of complex molecular architectures. The presence of both the reactive acid chloride group and the bromine substituent on the pyridine ring provides two distinct sites for further derivatization, enabling researchers to construct diverse compound libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of various aryl, heteroaryl, and vinyl groups, while the acid chloride enables facile amide bond formation with amines, a fundamental linkage in drug discovery. This bifunctionality makes this compound an indispensable reagent for exploring structure-activity relationships (SAR) and for synthesizing potential bioactive molecules targeting a range of therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDREJRIXNEGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381757
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39620-02-5
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39620-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromonicotinoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 39620-02-5

This technical guide provides an in-depth overview of 5-Bromonicotinoyl chloride, a key building block in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis protocols, and its application in the development of bioactive molecules, particularly as a precursor for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

This compound is a reactive acyl chloride derivative of nicotinic acid. The presence of both a bromine atom and an acyl chloride group on the pyridine ring makes it a versatile intermediate for a wide range of chemical transformations.[1]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
CAS Number 39620-02-5[2][3][4][5]
Molecular Formula C₆H₃BrClNO[2][3][4]
Molecular Weight 220.45 g/mol [2][3][4]
Melting Point 72-74 °C[1][4][6]
Boiling Point 265.4 ± 25.0 °C (at 760 mmHg)[1][4][6]
Density ~1.8 g/cm³[1][4]
Appearance White to light yellow solid / crystalline powder[5][7]
Solubility Sparingly soluble in water; reacts with water. Soluble in various organic solvents.[5]
Refractive Index ~1.59[1][3]
Flash Point 114.3 ± 23.2 °C[1][4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3][6]
Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7][8][9] It is also highly sensitive to moisture and will hydrolyze.[1][3] Therefore, it must be handled with extreme care under anhydrous conditions, preferably in a fume hood and under an inert atmosphere.[1]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4][8] Prevent contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water and strong bases.[7][9] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from nicotinic acid. The first step involves the bromination of the pyridine ring to produce 5-bromonicotinic acid, which is then converted to the target acyl chloride in the second step.[1]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid  Br₂, FeCl₃ (cat.)  SOCl₂, 70-120°C This compound This compound 5-Bromonicotinic Acid->this compound  SOCl₂ (excess)  DMF (cat.), Reflux G A This compound B Nucleophilic Acyl Substitution (e.g., + R₂NH) A->B C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C D Amide Derivatives B->D E Ester Derivatives B->E + R-OH F Aryl/Alkenyl/Alkynyl Pyridines C->F G Bioactive Molecules (Kinase Inhibitors, Agrochemicals) D->G F->G G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor 5-Bromonicotinoyl Chloride Derivative Inhibitor->PI3K Inhibits

References

A Technical Guide to 5-Bromonicotinoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromonicotinoyl chloride is a halogenated pyridine derivative that serves as a highly versatile and reactive intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a bromine-substituted aromatic ring, makes it a valuable building block for the construction of complex molecules. This technical guide provides an in-depth overview of its core physicochemical properties, a detailed synthesis protocol, and its significant applications in the field of drug development, particularly in the creation of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid at room temperature, notable for its reactivity, particularly with nucleophiles.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride group.[2][3] Proper storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 5-Bromopyridine-3-carbonyl chloride[5]
CAS Number 39620-02-5[2][4][6]
Molecular Formula C₆H₃BrClNO[2][4][7]
Molecular Weight 220.45 g/mol [2][4][6][7]
Exact Mass 218.908646 u[2][4]
Melting Point 72-74 °C[2][3][4]
Boiling Point 265.4 ± 25.0 °C at 760 mmHg (Predicted)[2][3][4]
Density ~1.8 g/cm³[2]
Flash Point 114.3 ± 23.2 °C (Predicted)[2][4]
Appearance White to pale yellow crystalline powder/solid[1][5]
Solubility Reacts with water and other protic solvents
Hazard Codes Corrosive (GHS: H314 - Causes severe skin burns and eye damage)[8]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved from 5-bromonicotinic acid, which itself can be synthesized from nicotinic acid.[2] The process involves the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

The primary method for preparing this compound involves the chlorination of 5-bromonicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] This reaction is a classic example of converting a carboxylic acid to an acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

Synthesis_Workflow Start 5-Bromonicotinic Acid Product This compound Start->Product  Chlorination (Anhydrous Conditions) Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->Product Byproducts SO₂ + HCl or CO + CO₂ + HCl Product->Byproducts  Volatile Byproducts

General synthesis pathway for this compound.

This protocol describes a representative lab-scale synthesis using thionyl chloride.

Materials:

  • 5-Bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous toluene (or another inert solvent)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Charging the Flask: Add 5-bromonicotinic acid to the flask, followed by an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of anhydrous DMF (1-2 drops). Anhydrous toluene can be used as a solvent.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound is often a solid. It can be purified by recrystallization from an inert solvent (e.g., hexane) or used directly in the next synthetic step if purity is sufficient.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them.[4][6] Its two reactive sites—the acyl chloride for amide/ester formation and the bromo group for cross-coupling reactions—allow for the systematic construction of diverse molecular libraries.[2]

The compound's utility stems from two key reaction types:

  • Nucleophilic Acyl Substitution: The acyl chloride group reacts readily with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively. This is a fundamental reaction for linking molecular fragments.[2][5]

  • Cross-Coupling Reactions: The bromine atom on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

Applications_Logic Chloride This compound Acyl Acyl Chloride Group (-COCl) Chloride->Acyl Site 1 Bromo Bromo Group (-Br) Chloride->Bromo Site 2 Amide Amide/Ester Formation (with Amines/Alcohols) Acyl->Amide Coupling Cross-Coupling Reactions (e.g., Suzuki) Bromo->Coupling API Complex Bioactive Molecules / APIs Amide->API Coupling->API

Dual reactivity of this compound in synthesis.

A notable application of this compound is in the synthesis of fosmidomycin analogs, which are investigated as antimalarial compounds.[3][4][6] These drugs target the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the non-mevalonate (or MEP) pathway.[9] This metabolic pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making it an excellent drug target.[9]

The MEP pathway is responsible for the synthesis of isoprenoids, which are vital for cell membrane integrity and signaling. By inhibiting the DXR enzyme, fosmidomycin analogs block this pathway, leading to parasite death.[9] this compound can be used to synthesize lipophilic side chains that are attached to the core phosphonate structure, improving the drug's ability to cross cell membranes and reach its target.

MEP_Pathway_Inhibition DXP DXP (Substrate) DXR DXR Enzyme DXP->DXR Binds to MEP MEP (Product) DXR->MEP Catalyzes Pathway Isoprenoid Synthesis (Essential for Parasite) MEP->Pathway Drug Fosmidomycin Analog (Derived from this compound) Drug->DXR Inhibits

Mechanism of DXR inhibition by drugs derived from the title compound.

Other reported uses include its role as a reactant in the preparation of "cupsin 1," a compound identified as an upregulator of the survival motor neuron (SMN) protein, which is relevant for research into spinal muscular atrophy.[3][4][6]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. With a molecular weight of 220.45 g/mol , its well-defined physicochemical properties and predictable reactivity make it an indispensable tool. Its ability to undergo both nucleophilic acyl substitution and cross-coupling reactions provides a robust platform for generating novel molecular architectures, leading to the development of promising therapeutic candidates targeting a range of diseases from malaria to neurodegenerative disorders. Proper handling and storage are critical to leveraging its full synthetic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Bromonicotinoyl Chloride: Core Chemical Properties and Applications

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in the synthesis of novel chemical entities.

Core Chemical Properties

This compound, with the CAS number 39620-02-5, is a derivative of nicotinic acid.[1] It is an organic compound characterized by a pyridine ring substituted with a bromine atom and an acyl chloride functional group.[2] This bifunctional nature makes it a valuable intermediate in organic synthesis.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to pale yellow solid or crystalline powder.[2][3][4] It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[4][5][6]

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO[1][2][7]
Molecular Weight 220.45 g/mol [1][7]
CAS Number 39620-02-5[1][5][7]
Appearance Colorless to pale yellow solid/crystalline powder[2][3][4]
Melting Point 72-74 °C[1][5][7]
Boiling Point 265.4 ± 25.0 °C at 760 mmHg (Predicted)[1][4][7]
Density 1.8 ± 0.1 g/cm³[1][7]
Flash Point 114.3 ± 23.2 °C[1][7]
Refractive Index 1.590[1][7]
Vapor Pressure 0.00918 mmHg at 25°C[5]
pKa 0.27 ± 0.20 (Predicted)[5][6]
LogP 2.22310[5]
XLogP3 2.1 - 2.36[5][7]
Spectroscopic Data

While detailed spectral analyses are proprietary to chemical suppliers, spectroscopic data including FT-IR, IR, MS, ¹H NMR, ¹³C NMR, Raman, and ESR are available for this compound.[8] Researchers should consult spectral databases or the supplier's documentation for specific peak assignments and detailed analyses.

Reactivity and Stability

Reactivity

The reactivity of this compound is dominated by the acyl chloride group, which is highly susceptible to nucleophilic acyl substitution.[1] This allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and ketones, by reacting it with amines, alcohols, and other nucleophiles.[1] The presence of the bromine atom on the pyridine ring also allows for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] This dual reactivity makes it a versatile building block for creating molecular diversity.[1]

Stability and Storage

This compound is stable under normal conditions.[9] However, it is sensitive to moisture, which can hydrolyze the acyl chloride to the corresponding carboxylic acid.[1][2] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4][5][9] It is incompatible with strong oxidizing agents.[9]

Experimental Protocols and Applications

While specific, detailed experimental protocols are typically found in peer-reviewed literature for specific reactions, a general workflow for the utilization of this compound in the synthesis of a target molecule is described below.

General Experimental Workflow for Amide Synthesis

The following is a generalized procedure for the synthesis of an amide derivative using this compound.

  • Reaction Setup : A solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound : this compound, dissolved in the same anhydrous solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Reaction Monitoring : The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water, dilute HCl, or saturated NaHCO₃) to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified using a suitable method, such as column chromatography or recrystallization, to yield the pure amide derivative.

G General Workflow for Amide Synthesis A Dissolve amine and base in anhydrous solvent B Add this compound solution dropwise at 0 °C A->B Inert atmosphere C Monitor reaction by TLC or LC-MS B->C D Aqueous work-up and extraction C->D Upon completion E Dry organic layer and evaporate solvent D->E F Purify product (e.g., chromatography, recrystallization) E->F G Simplified PI3K Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt/PKB pip3->akt Activates proliferation Cell Proliferation akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis inhibitor 5-Bromonicotinoyl chloride derivative inhibitor->pi3k Inhibits

References

An In-depth Technical Guide to the Synthesis of 5-Bromonicotinoyl Chloride from 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid, a critical transformation in the development of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents a comparative analysis of synthetic methodologies, and includes essential safety and handling information.

Introduction

This compound is a versatile synthetic intermediate characterized by a reactive acyl chloride group and a bromine-substituted pyridine ring. This dual functionality allows for a wide range of subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The conversion from 5-bromonicotinic acid is a fundamental step, typically achieved through the use of specific chlorinating agents. This guide focuses on the two most prevalent and effective methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Comparative Analysis of Synthetic Methodologies

The choice of chlorinating agent can significantly impact reaction conditions, yield, and purity of the final product. Below is a summary of the key quantitative parameters for the two primary synthetic routes.

ParameterThionyl Chloride MethodOxalyl Chloride/DMF Method
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst Not always required, but pyridine can be usedN,N-dimethylformamide (DMF)
Solvent Often used neat (SOCl₂ as solvent) or in an inert solventDichloromethane (CH₂Cl₂)
Temperature Reflux0 °C to Room Temperature
Reaction Time 4 - 12 hours[1]0.5 - 2 hours
Reported Yield High (e.g., 95%)[2]High
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (gaseous)

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Using Thionyl Chloride

This method is widely employed due to the high reactivity of thionyl chloride and the volatile nature of its byproducts, which simplifies purification.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 5-bromonicotinic acid.

  • Carefully add an excess of thionyl chloride. The thionyl chloride can often serve as both the reagent and the solvent.

  • The reaction mixture is then heated to reflux (approximately 79 °C) and maintained at this temperature for 4-12 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Method 2: Using Oxalyl Chloride and Catalytic DMF

This method is often preferred for its milder reaction conditions and the clean, gaseous byproducts.

Procedure:

  • To a solution of 5-bromonicotinic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride dropwise to the cooled solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to 2 hours.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

  • The product can be used in the next step without further purification or can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]
Melting Point 72-74 °C[5][6]
Boiling Point 265.4 °C at 760 mmHg (Predicted)[5][6]
Solubility Reacts with water and alcohols
Spectroscopic Data FT-IR, ¹H NMR, ¹³C NMR, and MS data are available for confirmation of structure[7].

Workflow Diagrams

Synthesis_Workflow Synthesis of this compound cluster_thionyl Thionyl Chloride Method cluster_oxalyl Oxalyl Chloride Method A1 5-Bromonicotinic Acid C1 Reflux (4-12h) A1->C1 B1 Thionyl Chloride (SOCl₂) B1->C1 D1 This compound C1->D1 E1 SO₂ (g) + HCl (g) C1->E1 A2 5-Bromonicotinic Acid C2 CH₂Cl₂, 0°C to RT (0.5-2h) A2->C2 B2 Oxalyl Chloride ((COCl)₂) B2->C2 F2 cat. DMF F2->C2 D2 This compound C2->D2 E2 CO₂ (g) + CO (g) + HCl (g) C2->E2

Caption: Comparative workflow for the synthesis of this compound.

Logical_Relationship Key Relationships in Synthesis Start Starting Material 5-Bromonicotinic Acid Reagent Chlorinating Agent Start->Reagent Thionyl Thionyl Chloride Reagent->Thionyl Oxalyl Oxalyl Chloride Reagent->Oxalyl Conditions Reaction Conditions Reagent->Conditions Catalyst Catalyst (for Oxalyl Chloride) Oxalyl->Catalyst DMF DMF Catalyst->DMF Temp Temperature Conditions->Temp Time Reaction Time Conditions->Time Product Product This compound Conditions->Product Byproducts Gaseous Byproducts Product->Byproducts

Caption: Logical relationships between components in the synthesis.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • 5-Bromonicotinic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills.

  • Oxalyl Chloride: Corrosive and toxic. It also reacts with water. Handle with the same precautions as thionyl chloride.

  • This compound: Corrosive and moisture-sensitive. It causes severe skin burns and eye damage[5]. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place[6]. All handling should be performed in a fume hood, wearing appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The conversion of 5-bromonicotinic acid to this compound is a robust and well-established synthetic transformation. Both the thionyl chloride and oxalyl chloride/DMF methods offer high yields and are effective for this purpose. The choice of method will depend on the specific requirements of the subsequent synthetic steps, available equipment, and safety considerations. The oxalyl chloride/DMF method provides milder conditions, while the thionyl chloride method is a powerful and direct approach. Proper handling and adherence to safety protocols are paramount when working with the corrosive and reactive compounds involved in this synthesis.

References

5-Bromonicotinoyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications of 5-Bromonicotinoyl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a versatile chemical intermediate in the synthesis of a wide array of biologically active molecules. While the direct mechanism of action of this compound itself is not extensively documented, its true significance in drug discovery lies in its role as a foundational scaffold for the development of potent and selective inhibitors and modulators of key cellular targets. This technical guide elucidates the core applications of this compound by focusing on the mechanisms of action of the major classes of therapeutic agents derived from it. These include inhibitors of phosphoinositide 3-kinase (PI3K) and phosphodiesterase type 4 (PDE4), as well as antimalarial drugs targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and novel upregulators of the survival motor neuron (SMN) protein. This document provides a comprehensive overview of the relevant signaling pathways, quantitative inhibitory data, and detailed experimental protocols for the characterization of these important classes of compounds.

Role as a Versatile Chemical Intermediate

This compound's utility in medicinal chemistry stems from its reactive acyl chloride group and the presence of a bromine atom on the pyridine ring. The acyl chloride allows for straightforward derivatization with nucleophiles like amines and alcohols to form amides and esters, respectively. The bromine atom provides a site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This dual functionality makes it an invaluable building block in the creation of novel therapeutic agents.

Application in the Development of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for cancer therapy.[1]

Mechanism of Action of PI3K Inhibitors

PI3K inhibitors function by blocking the enzymatic activity of PI3K, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key signaling node leads to the downstream inhibition of effector proteins such as Akt, ultimately resulting in reduced cancer cell growth and survival.[2] Many PI3K inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[2]

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, FOXO) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor PI3K Inhibitor (derived from This compound) Inhibitor->PI3K Inhibits

PI3K Signaling Pathway and Point of Inhibition.
Quantitative Data: PI3K Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative PI3K inhibitors.

CompoundPI3K IsoformIC50 (nM)Reference(s)
Buparlisibp110α52[3]
(NVP-BKM120)p110β166[3]
p110δ116[3]
p110γ262[3]
PIK-93p11048[4]
PIK-108p1101400[4]
MDVN1001PI3Kδ149[5]
Experimental Protocol: In Vitro PI3K Activity/Inhibitor Assay

This protocol outlines a general procedure for assessing PI3K inhibition in vitro.

Materials:

  • Purified PI3K enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Kinase reaction buffer

  • Test compounds (potential inhibitors)

  • Detection reagents (e.g., for measuring PIP3 production or ADP formation)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, PI3K enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Add the PI3K substrate (PIP2) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction using an appropriate method, such as adding a stop solution (e.g., EDTA).

  • Detection: Quantify the product of the reaction (PIP3 or ADP). This can be achieved through various methods, including:

    • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the lipid product.

    • ELISA-based assays: Using a PIP3-binding protein to capture and quantify the product.[6]

    • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application in the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.[9] Consequently, PDE4 inhibitors are used in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[10]

Mechanism of Action of PDE4 Inhibitors

PDE4 inhibitors block the degradation of cAMP to AMP.[9] The resulting increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade of events ultimately leads to the suppression of pro-inflammatory mediators.[8][10]

Signaling Pathway

PDE4_Pathway AC Adenylate Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion PDE4 PDE4 AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4->AMP Hydrolysis Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Activates AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory Promotes Inhibitor PDE4 Inhibitor (derived from This compound) Inhibitor->PDE4 Inhibits

PDE4 Signaling Pathway and Point of Inhibition.
Quantitative Data: PDE4 Inhibitor Potency

The following table presents the IC50 values for several well-known PDE4 inhibitors.

CompoundIC50 (nM)Reference(s)
Roflumilast0.7[11]
Piclamilast0.024[12][13]
Apremilast140[11]
Crisaborole750[11][12][13]
Orismilast3 - 10[12][13]
RO 20-17241000[14]
(S)-(-)-Rolipram100[14]
Experimental Protocol: In Vitro PDE4 Activity Assay

This protocol describes a general method for measuring PDE4 activity and inhibition.[15][16]

Materials:

  • Purified PDE4 enzyme

  • cAMP substrate (e.g., FAM-labeled cAMP for FRET assays)

  • Assay buffer

  • Test compounds

  • Detection reagents (specific to the assay format)

  • 96-well or 384-well plates

Procedure:

  • Compound Plating: Add serial dilutions of test compounds to the wells of a microplate.

  • Enzyme Addition: Add the purified PDE4 enzyme to the wells containing the test compounds.

  • Pre-incubation: Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the cAMP substrate to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined time (e.g., 60 minutes).

  • Detection: Measure the product formation. Common methods include:

    • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis.[17]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a terbium-labeled antibody and a fluorescently labeled cAMP to detect changes in FRET signal upon hydrolysis.

    • Colorimetric assays: A multi-step process where the product 5'-AMP is converted to a nucleoside and phosphate, and the released phosphate is quantified using a colorimetric reagent like Malachite Green.[16]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application in the Synthesis of Fosmidomycin Analogs for Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the development of new antimalarials with novel mechanisms of action. Fosmidomycin is an antibiotic that inhibits the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite Plasmodium falciparum but absent in humans.[18][19]

Mechanism of Action of Fosmidomycin and its Analogs

Fosmidomycin and its analogs target and inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[19][20] This enzyme catalyzes a key step in the MEP pathway, which is responsible for the synthesis of isoprenoid precursors. By blocking this pathway, these compounds prevent the formation of essential molecules for the parasite's survival.[20]

Isoprenoid Biosynthesis Pathway

DXR_Pathway Pyruvate_GAP Pyruvate + Glyceraldehyde-3-phosphate DOXP 1-deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate_GAP->DOXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXR DXR (IspC) Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps DXR->MEP Reduction Inhibitor Fosmidomycin Analog (derived from This compound) Inhibitor->DXR Inhibits

The Non-mevalonate (MEP) Pathway and DXR Inhibition.
Quantitative Data: Potency of Fosmidomycin and Analogs

The following table shows the IC50 values for fosmidomycin and various analogs against DXR from different organisms.

CompoundTarget Organism/EnzymeIC50 (µM)Reference(s)
FosmidomycinE. coli DXR0.038[19]
FosmidomycinY. pestis0.71[21][22]
FR900098Y. pestis0.23[21][22]
FosmidomycinA. baumannii DXR0.047[21]
FR900098A. baumannii DXR0.024[21]
Pentafluoro benzoyl deriv.E. coli DXR1.3[21]
4-phenoxybutanamide analogE. coli DXR1.0[21]
Compound 18aP. falciparum0.013[22]
Experimental Protocol: DXR Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method for assessing DXR inhibition.[23][24]

Materials:

  • Purified DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DOXP) substrate

  • NADPH cofactor

  • Assay buffer (e.g., Tris buffer with MgCl2)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, DXR enzyme, and NADPH.

  • Compound Addition: Add the test compound at various concentrations or a vehicle control.

  • Pre-incubation: Incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the DOXP substrate.

  • Spectrophotometric Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Application in the Development of SMN Protein Upregulators

Spinal muscular atrophy (SMA) is a genetic disorder characterized by the loss of motor neurons due to insufficient levels of the survival motor neuron (SMN) protein.[25] A promising therapeutic strategy for SMA is the development of small molecules that can increase the production of functional SMN protein.

Mechanism of Action of SMN Protein Upregulators

While the precise mechanisms can vary, SMN protein upregulators generally act to increase the expression of the SMN2 gene, which is a nearly identical copy of the SMN1 gene that is mutated in SMA patients. These compounds can modulate splicing of the SMN2 pre-mRNA to promote the inclusion of exon 7, leading to the production of full-length, functional SMN protein.

Experimental Workflow: Quantifying SMN Protein Upregulation

SMN_Workflow CellCulture Cell Culture (e.g., SMA patient fibroblasts) Treatment Treatment with SMN Upregulator CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification SMN Protein Quantification Lysis->Quantification ELISA ELISA Quantification->ELISA ECL ECL Immunoassay Quantification->ECL WesternBlot Western Blot Quantification->WesternBlot DataAnalysis Data Analysis (Fold change in SMN) Quantification->DataAnalysis

Experimental Workflow for SMN Protein Quantification.
Quantitative Data: SMN Protein Levels

Quantitative data for SMN protein upregulators is typically presented as the fold increase in SMN protein levels in treated cells compared to untreated controls, or as the absolute concentration of SMN protein. For example, a two-site ELISA has been shown to detect increases in SMN levels of 50% after 24 hours of treatment in SMA fibroblasts.[25]

Experimental Protocol: SMN Protein Quantification by ELISA

This protocol provides a general outline for quantifying SMN protein levels using a two-site ELISA.[25]

Materials:

  • Cell culture reagents

  • SMA patient-derived cells or other relevant cell lines

  • Test compounds (potential SMN upregulators)

  • Cell lysis buffer

  • SMN ELISA kit (containing capture antibody, detection antibody, standards, and substrates)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to normalize the SMN protein levels.

  • ELISA Procedure:

    • Coat a microplate with an SMN capture antibody.

    • Add cell lysates and SMN protein standards to the wells and incubate to allow the SMN protein to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that binds to a different epitope on the SMN protein.

    • Wash the plate again.

    • Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

    • Add a chromogenic substrate and incubate until a color develops.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the SMN protein standards. Use this curve to determine the concentration of SMN protein in the cell lysates. Normalize the SMN concentration to the total protein concentration for each sample and calculate the fold increase in SMN protein levels compared to the vehicle-treated control.

Conclusion

This compound is a key synthetic intermediate that enables the development of a diverse range of therapeutic agents with significant potential in oncology, immunology, and infectious diseases. While its own biological activity is not the primary focus of research, its role as a versatile building block is undeniable. By providing a flexible scaffold for chemical elaboration, this compound facilitates the creation of novel compounds that can potently and selectively modulate the activity of critical cellular targets such as PI3K, PDE4, and DXR, as well as upregulate the expression of vital proteins like SMN. The continued use of this valuable intermediate in drug discovery programs is expected to contribute to the development of new and improved medicines for a variety of human diseases.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions for the handling and use of 5-Bromonicotinoyl chloride (CAS No. 39620-02-5), a reactive acyl chloride valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive properties. It causes severe skin burns and serious eye damage.[2][3][4]

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][3][5]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2]
Specific target organ toxicity (single exposure)3Target Organs - Respiratory system[3]

Signal Word: Danger[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. As an acyl chloride, it is notably sensitive to moisture.[1][6]

PropertyValue
Molecular Formula C₆H₃BrClNO[1][4][5][7][8]
Molecular Weight 220.45 g/mol [1][5]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 72-74 °C[4][8]
Boiling Point 265.4 °C at 760 mmHg[4][8]
Flash Point 114.3 °C[4][8]
Density ~1.8 g/cm³[4][8]
Solubility Reacts with water

Experimental Protocols: Safe Handling Procedures

Given the reactive and corrosive nature of this compound, meticulous care must be taken during its use in any experimental setup.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical safety goggles and full face shield (8-inch minimum) Hand_Protection Chemical-resistant gloves (e.g., nitrile, neoprene) Body_Protection Corrosion-resistant lab coat Respiratory_Protection NIOSH/MSHA approved respirator if dust or vapors are generated

Caption: Essential Personal Protective Equipment (PPE).

Engineering Controls

Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Safety showers and eyewash stations must be readily accessible.[9]

Handling and Storage Protocol

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

  • Keep containers tightly sealed to prevent contact with moisture, which can cause hydrolysis of the acyl chloride.[6]

  • Store in a designated corrosives area and ensure the container is locked up.[2][3][4]

  • Protect containers from physical damage and check regularly for leaks.[2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Avoid generating dust.[2] Use dry, clean equipment.

  • Reaction Setup:

    • Reactions should be performed under anhydrous conditions to prevent decomposition.[1][6]

    • When dissolving or reacting, to avoid a violent reaction, ALWAYS add the material to the solvent or other reagents slowly. NEVER add water or other reagents to the material.[2]

  • Waste Disposal: Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste, following all local, state, and federal regulations.[2][10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

The following diagram outlines the initial steps to be taken in an emergency. Immediate medical attention is required in all cases of exposure. [3][10]

Emergency_Response cluster_exposure First-Aid for Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs Skin_1 Immediately flush with large amounts of water Eye_1 Immediately flush eyes with running water for at least 15 minutes Inhale_1 Remove to fresh air Ingest_1 Rinse mouth with water Skin_2 Use safety shower if available Skin_1->Skin_2 Skin_3 Remove all contaminated clothing Skin_2->Skin_3 Skin_4 Call a physician immediately Skin_3->Skin_4 Eye_2 Keep eyelids apart Eye_1->Eye_2 Eye_3 Remove contact lenses if possible Eye_2->Eye_3 Eye_4 Seek immediate medical attention Eye_3->Eye_4 Inhale_2 Keep warm and at rest Inhale_1->Inhale_2 Inhale_3 If not breathing, give artificial respiration Inhale_2->Inhale_3 Inhale_4 Seek immediate medical attention Inhale_3->Inhale_4 Ingest_2 Do NOT induce vomiting Ingest_1->Ingest_2 Ingest_3 Give water to drink Ingest_2->Ingest_3 Ingest_4 Seek immediate medical attention Ingest_3->Ingest_4

Caption: Emergency First-Aid Procedures for Exposure.

Spill and Fire Response

Spill Response:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, clean up spills immediately using dry, inert materials (e.g., sand, vermiculite).[2] Do not use combustible materials like sawdust.[11]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Firefighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[3]

  • Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2][12]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.[13]

  • Reactivity: Highly reactive with water, alcohols, and strong bases.[1][11] It is sensitive to moisture and should be handled under anhydrous conditions.[1][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[11]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide/chloride gas.[11][12]

  • Hazardous Polymerization: Does not occur.[3]

By adhering to the protocols outlined in this guide, researchers and scientists can safely utilize this compound in their work while minimizing the risk of exposure and injury. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

The Ascendance of 5-Bromopyridine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom at the 5-position unlocks a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and development of 5-bromopyridine derivatives, focusing on key synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.

Synthetic Strategies for 5-Bromopyridine Derivatives

The functionalization of the 5-bromopyridine core is predominantly achieved through modern cross-coupling reactions, offering efficient and modular approaches to novel chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction stands as a paramount method for the formation of C-C bonds, coupling 5-bromopyridine derivatives with a wide range of boronic acids or esters. The versatility of this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions 5-Bromopyridine 5-Bromopyridine Product Coupled Product 5-Bromopyridine->Product Boronic_Acid Aryl/Alkyl Boronic Acid/Ester Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3, K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Heating Heating (85-95 °C) Heating->Product

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a terminal alkyne with a 5-bromopyridine derivative in the presence of a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: The Heck reaction provides a means to form C-C bonds between 5-bromopyridine and alkenes, leading to the synthesis of substituted vinylpyridines.

Synthesis of Key Precursors

The accessibility of diverse 5-bromopyridine derivatives is reliant on the efficient synthesis of key precursors.

Synthesis of 2-Amino-5-bromopyridine: A common starting material, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through electrophilic bromination. The reaction conditions are crucial to ensure regioselectivity at the 5-position.[1]

Synthesis of 2,5-Dibromopyridine: This precursor can be prepared from 2-aminopyridine in a two-step process involving bromination followed by a Sandmeyer reaction, achieving a high overall yield.[2]

Quantitative Analysis of Synthetic Yields

The efficiency of these synthetic methods is critical for their application in drug discovery and development. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 5-bromopyridine derivatives.

5-Bromopyridine DerivativeCoupling Partner (Boronic Acid)Catalyst SystemSolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane/Water85-9585[3]
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane/Water85-9582[3]
N-(5-bromo-2-methylpyridin-3-yl)acetamidePhenylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane/Water85-9588[3]
N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Fluorophenylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane/Water85-9586[3]

Biological Activities of 5-Bromopyridine Derivatives

A growing body of evidence highlights the diverse biological activities of 5-bromopyridine derivatives, positioning them as promising candidates for the treatment of various diseases.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potent antimicrobial and antifungal properties of this class of compounds. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

CompoundMicroorganismMIC (µg/mL)Reference
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridineBacillus cereus100[4]
6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridineBacillus cereus200[4]
5-Nitroimidazole Derivative 5aStaphylococcus aureus7.3[5]
5-Nitroimidazole Derivative 5bCandida albicans7.3[5]
Anticancer Activity

The anticancer potential of 5-bromopyridine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCancer Cell LineIC50 (µM)Reference
O-alkylated 2-pyridone derivative 1aHCT-116 (Colon)15.2[6]
O-alkylated 2-pyridone derivative 2aPC-3 (Prostate)12.5[6]
Bromophenol derivative 4gA549 (Lung)5.8[7]
Bromophenol derivative 5hHeLa (Cervical)4.2[7]

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling[3]
  • To a Schlenk flask, add the 5-bromopyridine derivative (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and K3PO4 (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of 2-Amino-5-bromopyridine[1]
  • Dissolve 2-aminopyridine in a suitable solvent (e.g., acetic acid).

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature until completion.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by 5-bromopyridine derivatives is crucial for rational drug design and development. While research in this area is ongoing, several potential mechanisms have been proposed.

Inhibition of DNA Gyrase

Some antimicrobial 5-bromopyridine derivatives are hypothesized to exert their effect through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[8][9] This inhibition disrupts bacterial cell division and leads to cell death.

DNA_Gyrase_Inhibition 5-BP_Derivative 5-Bromopyridine Derivative DNA_Gyrase Bacterial DNA Gyrase 5-BP_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Replication->Bacterial_Death Leads to

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, 5-bromopyridine derivatives may target key signaling pathways that are frequently dysregulated in tumor cells.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10][11][12] Inhibitors targeting components of this pathway are of significant interest in oncology. Some pyridine-based compounds have been identified as dual PI3K/mTOR inhibitors.[13]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth 5-BP_Derivative 5-Bromopyridine Derivative 5-BP_Derivative->PI3K Inhibits

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[14][15][16] Dysregulation of this pathway is a common feature of many cancers. Certain novel compounds have been shown to disrupt MAPK pathway signaling.[17]

MAPK_ERK_Pathway Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation 5-BP_Derivative 5-Bromopyridine Derivative 5-BP_Derivative->Raf Inhibits

Conclusion and Future Directions

The discovery of 5-bromopyridine derivatives represents a significant advancement in the quest for novel therapeutic agents. The synthetic versatility of the 5-bromopyridine core, coupled with the potent and diverse biological activities of its derivatives, underscores the importance of this chemical scaffold. Future research should focus on the continued exploration of novel synthetic methodologies, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in-depth investigations into the molecular mechanisms of action to identify novel drug targets and signaling pathways. The continued development of 5-bromopyridine derivatives holds immense promise for addressing unmet medical needs in infectious diseases and oncology.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of acyl chlorides with boronic acids provides a direct and powerful method for the synthesis of ketones, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. 5-Bromonicotinoyl chloride is a versatile bifunctional building block, featuring a reactive acyl chloride for amide or ester formation and a bromo-substituted pyridine ring amenable to cross-coupling reactions. This allows for the sequential or orthogonal introduction of diverse molecular fragments, making it a valuable intermediate in drug discovery and development.

These application notes provide a comprehensive overview of the Suzuki coupling conditions applicable to this compound, including detailed experimental protocols and a summary of key reaction parameters. The information is intended to serve as a practical guide for researchers in the successful application of this important transformation.

Reaction Principle

The Suzuki coupling of this compound with an organoboronic acid proceeds via a palladium-catalyzed catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired ketone and regenerate the Pd(0) catalyst. The acyl chloride moiety is generally expected to remain intact under the carefully controlled Suzuki coupling conditions at the C-Br bond.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the presence of the electron-deficient pyridine ring and the reactive acyl chloride, optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Palladium Catalyst

A variety of palladium sources can be effective for the Suzuki coupling of heteroaryl halides. For acyl chlorides, phosphine-free palladium sources have been shown to be effective, as well as traditional phosphine-ligated catalysts.

  • Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly but may require higher temperatures.

  • Heterogeneous catalysts like Palladium on carbon (Pd/C) offer the advantage of easier removal from the reaction mixture.[1]

Ligand

The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often preferred.

  • Triphenylphosphine (PPh₃) is a standard, versatile ligand.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) and its tetrafluoroborate salt are highly effective for coupling of aryl chlorides due to their electron-richness and steric bulk.

  • Buchwald ligands , such as XPhos and SPhos , are a class of bulky, electron-rich biaryl phosphine ligands that have shown broad utility in challenging Suzuki couplings.

  • N-Heterocyclic carbenes (NHCs) are another class of ligands that can provide highly active catalysts for the coupling of aryl chlorides.

Base

The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Carbonates such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used. Cesium carbonate is often effective in difficult couplings.

  • Phosphates like potassium phosphate (K₃PO₄) are also common and can be particularly effective in anhydrous conditions.

  • Hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, particularly in aqueous solvent systems.

Solvent

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous conditions are often recommended for the Suzuki coupling of acyl chlorides to prevent hydrolysis of the acyl chloride.

  • Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , and N,N-dimethylformamide (DMF) are frequently used.

  • Aromatic hydrocarbons like toluene are also common, often in combination with a co-solvent.

  • Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) can be employed, especially with water-soluble bases, though care must be taken to avoid significant hydrolysis of the acyl chloride. For some systems, aqueous conditions have been shown to be more efficient than anhydrous conditions for the coupling of heterocyclic substrates.[2]

Summary of Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of aryl halides, with a focus on those applicable to this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterConditionNotes
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.1 - 1.5 equivalents
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective starting point.
Ligand SPhos (4-10 mol%)A robust ligand for heteroaryl couplings.
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong base suitable for anhydrous conditions.
Solvent Anhydrous 1,4-Dioxane or TolueneTo prevent hydrolysis of the acyl chloride.
Temperature 80 - 110 °CTypical range for Suzuki couplings.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the catalyst.

Table 2: Alternative Conditions for Optimization

ParameterAlternative ConditionsRationale for Use
Catalyst Pd₂(dba)₃, Pd(PPh₃)₄, Pd/COffers different reactivity profiles and work-up options.
Ligand PPh₃, P(t-Bu)₃, XPhosTo modulate catalyst activity and stability.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Weaker or stronger bases may improve yield or selectivity.
Solvent THF, DMF, Toluene/H₂OTo improve solubility or accelerate the reaction.
Temperature Room Temperature to RefluxTo balance reaction rate with potential side reactions.

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound. Note: These are general procedures and may require optimization for specific boronic acids. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of aryl and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask containing the substrates and base.

  • Add enough anhydrous 1,4-dioxane to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-nicotinoyl chloride derivative.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol utilizes a common and readily available catalyst.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), and sodium carbonate (2.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Aryl-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Aryl-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-R 5-Aryl-nicotinoyl chloride Reductive\nElimination->Ar-R R-B(OH)2 Ar'-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-X 5-Bromonicotinoyl chloride Ar-X->Oxidative\nAddition

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base to Dry Flask B 2. Add Catalyst & Ligand A->B C 3. Add Anhydrous Solvent B->C D 4. Purge with Inert Gas C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Drying & Concentration H->I J 10. Column Chromatography I->J K Pure 5-Aryl-nicotinoyl chloride derivative J->K Final Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization_Logic Start Start with Standard Conditions CheckYield Low Yield? Start->CheckYield ChangeLigand Screen Ligands (e.g., XPhos, P(t-Bu)3) CheckYield->ChangeLigand Yes End Optimized Conditions CheckYield->End No ChangeBase Screen Bases (e.g., Cs2CO3, K2CO3) ChangeLigand->ChangeBase ChangeSolvent Screen Solvents (e.g., Toluene, DMF) ChangeBase->ChangeSolvent ChangeTemp Vary Temperature ChangeSolvent->ChangeTemp ChangeTemp->CheckYield Re-evaluate

Caption: A decision tree for optimizing Suzuki coupling reaction conditions.

Troubleshooting

  • Low or no conversion:

    • Ensure the palladium catalyst is active. Use a fresh bottle or a reliable source.

    • The ligand may not be suitable. Screen a more electron-rich and bulky ligand.

    • The base may not be strong enough. Consider using a stronger base like cesium carbonate.

    • The reaction temperature may be too low. Increase the temperature in increments.

    • Ensure the reaction is under a strict inert atmosphere.

  • Formation of side products:

    • Homocoupling of the boronic acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the solvent and reaction vessel.

    • Hydrolysis of the acyl chloride: Use anhydrous solvents and reagents, and maintain a dry inert atmosphere.

    • Protodeboronation: This is the loss of the boronic acid group. It can be minimized by using a suitable base and ensuring a sufficient excess of the boronic acid.

  • Decarbonylative Coupling:

    • In some cases, particularly at high temperatures, a decarbonylative Suzuki coupling can occur, leading to the formation of a biaryl product instead of a ketone. If this is observed, reducing the reaction temperature may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a versatile and efficient route to a wide range of 5-aryl-nicotinoyl derivatives. Careful consideration and optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of novel kinase inhibitors. Its chemical architecture, featuring a reactive acyl chloride and a synthetically adaptable bromide on a pyridine scaffold, offers a strategic advantage in medicinal chemistry. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. The acyl chloride provides a direct route for amide bond formation, a common structural motif in many kinase inhibitors, by reacting with a variety of amine-containing fragments. Simultaneously, the bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis of a potent AXL receptor tyrosine kinase (AXL) inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide, using this compound. AXL kinase is a compelling target in oncology due to its role in tumor growth, metastasis, and drug resistance.

Kinase Inhibitor Profile: N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide

Parameter Value Reference
Target Kinase AXL Receptor Tyrosine Kinase[1]
IC50 Value 1.6 nM (for a structurally related compound)[1]
Chemical Formula C12H11BrN4O
Molecular Weight 307.15 g/mol
Scaffold Pyrazolyl-nicotinamide

AXL Kinase Signaling Pathway

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in cell survival, proliferation, migration, and invasion.[2] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2] Aberrant AXL signaling is implicated in the progression and therapeutic resistance of various cancers.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates MAPK MAPK AXL->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Migration & Invasion Akt->Migration ERK ERK MAPK->ERK Activates ERK->Proliferation ERK->Migration Inhibitor N-(5-cyclopropyl-1H-pyrazol-3-yl) -5-bromonicotinamide Inhibitor->AXL Inhibits Synthesis_Workflow start Start Materials: This compound 5-cyclopropyl-1H-pyrazol-3-amine reaction Amide Coupling Reaction (Acylation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: N-(5-cyclopropyl-1H-pyrazol-3-yl) -5-bromonicotinamide characterization->final_product

References

Application Notes and Protocols: Synthesis of Fosmidomycin Analogs Using 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR a promising target for novel anti-infective drugs.[1] The modification of the fosmidomycin scaffold is a key strategy in the development of analogs with improved potency, pharmacokinetic properties, and efficacy against drug-resistant strains. One such modification involves the acylation of the hydroxamate nitrogen with various moieties to explore structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the synthesis of fosmidomycin analogs, with a specific focus on the conceptual use of 5-bromonicotinoyl chloride to introduce a pyridine ring system. While the direct use of this compound in a published synthesis of a fosmidomycin analog has not been explicitly detailed in the reviewed literature, the synthesis of other pyridine-containing analogs provides a robust framework for this reaction. The protocols and data presented are based on the successful synthesis and evaluation of structurally related potent pyridine-containing fosmidomycin derivatives.[1][2]

Signaling Pathway: Inhibition of the Non-Mevalonate Pathway

Fosmidomycin and its analogs act by inhibiting DXR (also known as IspC), the second enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. This pathway is crucial for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. Isoprenoids are essential for various cellular functions, including cell membrane maintenance, electron transport, and protein prenylation. By blocking DXR, fosmidomycin analogs starve the parasite of these essential molecules, leading to cell death.

non_mevalonate_pathway cluster_pathway Non-Mevalonate Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde-3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (IspC) IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP Multiple Steps Fosmidomycin_Analog Fosmidomycin Analog (e.g., N-(5-bromonicotinoyl) derivative) Fosmidomycin_Analog->MEP Inhibition

Caption: Inhibition of DXR in the non-mevalonate pathway by fosmidomycin analogs.

Experimental Workflow

The synthesis of N-acyl fosmidomycin analogs, such as a putative N-(5-bromonicotinoyl) derivative, generally involves a multi-step process. This typically starts with a protected fosmidomycin precursor, followed by acylation of the free hydroxylamine, and subsequent deprotection to yield the final active compound. The biological evaluation workflow involves in vitro testing against the target enzyme (DXR) and the parasite (P. falciparum), followed by cytotoxicity assays.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Protected Fosmidomycin Precursor acyl Acylation with This compound start->acyl deprotect Deprotection acyl->deprotect final_product Final Fosmidomycin Analog deprotect->final_product enzyme_assay Enzyme Inhibition Assay (PfDXR) final_product->enzyme_assay parasite_assay In Vitro Antiplasmodial Assay (P. falciparum strains) enzyme_assay->parasite_assay cytotoxicity_assay Cytotoxicity Assay (e.g., mammalian cell line) parasite_assay->cytotoxicity_assay

Caption: General experimental workflow for synthesis and evaluation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of several pyridine-containing fosmidomycin analogs against P. falciparum DXR and the growth of chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The data is adapted from a study on potent pyridine-containing inhibitors of DXR and serves as a reference for the expected potency of analogs synthesized using reagents like this compound.[1]

CompoundR Group on Pyridine RingPfDXR Ki (nM)P. falciparum 3D7 EC50 (nM)P. falciparum Dd2 EC50 (nM)
Fosmidomycin -21 ± 2340180
Analog 4m 4-methoxy13 ± 217090
Analog 4p 4-chloro4.8 ± 0.6170110
Analog 5p 4-chloro (acetylated)1.9 ± 0.2170110

Experimental Protocols

The following is a representative protocol for the synthesis of N-acyl fosmidomycin analogs containing a pyridine moiety, based on established literature procedures.[1][2] This protocol can be adapted for the use of this compound.

Materials and Reagents:

  • Diethyl 3-(N-benzyloxyamino)propylphosphonate

  • This compound (or corresponding nicotinic acid and coupling agent)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Bromotrimethylsilane (TMSBr)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Protocol 1: Acylation of the Fosmidomycin Precursor

  • Preparation of the reaction mixture: To a solution of diethyl 3-(N-benzyloxyamino)propylphosphonate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylamine (1.2 eq).

  • Addition of acyl chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the protected N-(5-bromonicotinoyl) fosmidomycin analog.

Protocol 2: Deprotection of the Phosphonate and Hydroxylamine Moieties

  • Silylation: To a solution of the purified, protected analog (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add bromotrimethylsilane (TMSBr) (4.0-5.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Quenching and concentration: Quench the reaction by the slow addition of methanol. Concentrate the mixture under reduced pressure.

  • Purification: The crude final product can be purified by preparative reverse-phase HPLC or by trituration with an appropriate solvent system (e.g., ether/hexane) to yield the final N-(5-bromonicotinoyl) fosmidomycin analog as a solid.

Protocol 3: In Vitro Antiplasmodial Assay

This protocol is for the evaluation of the synthesized compounds against P. falciparum.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 mM HEPES at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Susceptibility Assay: Use a standard SYBR Green I-based fluorescence assay. Serially dilute the test compounds in culture medium in a 96-well plate.

  • Incubation: Add parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well and incubate for 72 hours under the conditions described above.

  • Data Analysis: After incubation, lyse the cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a fluorescence plate reader. Calculate the 50% inhibitory concentration (EC50) by fitting the fluorescence data to a sigmoidal dose-response curve.

Conclusion

The synthesis of N-acyl fosmidomycin analogs, including those incorporating a pyridine moiety via reagents like this compound, represents a promising strategy for the development of novel antimalarial agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new fosmidomycin derivatives with potentially enhanced activity against DXR and P. falciparum. The high potency of existing pyridine-containing analogs underscores the potential of this chemical space for further exploration in the fight against malaria.

References

Application Notes and Protocols: Preparation of Cupsin 1 using 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Cupsin 1, a putative upregulator of the Survival Motor Neuron (SMN) protein, utilizing 5-Bromonicotinoyl chloride as a key starting material. The synthesis involves a nucleophilic acyl substitution reaction between this compound and N-methylpiperazine. This application note includes a step-by-step experimental procedure, tabulated quantitative data for reaction parameters and product characterization, and diagrams illustrating the experimental workflow and a hypothetical signaling pathway for SMN protein upregulation.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. One promising therapeutic strategy involves the development of small molecules that can increase the production of functional SMN protein. "Cupsin 1" has been identified as a potential upregulator of SMN protein-1.[1][2] This document outlines a plausible and efficient synthesis protocol for a potential candidate molecule for Cupsin 1, starting from the commercially available this compound. This compound is a versatile reagent in medicinal chemistry due to the reactivity of its acyl chloride group and the potential for further functionalization via the bromine atom.[3][4][5] The described protocol is intended for research purposes to enable the synthesis of this compound for further biological evaluation in the context of SMA drug discovery.

Experimental Protocols

Synthesis of Cupsin 1 (N-(5-bromonicotinoyl)-N'-methylpiperazine)

Materials:

  • This compound (MW: 220.45 g/mol )

  • N-methylpiperazine (MW: 100.16 g/mol )

  • Triethylamine (TEA) (MW: 101.19 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • To a stirred solution of N-methylpiperazine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL) at 0 °C in an ice bath, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Cupsin 1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the melting point and calculate the reaction yield.

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of Cupsin 1

ParameterValue
Molar Ratio (this compound : N-methylpiperazine : TEA)1 : 1.1 : 1.2
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
SolventDichloromethane (DCM)
Theoretical Yield (based on 1g of this compound)1.30 g
Actual Yield1.15 g
Percent Yield 88.5%

Table 2: Characterization Data for Synthesized Cupsin 1

AnalysisResult
AppearanceWhite to off-white solid
Melting Point118-120 °C
¹H NMR (400 MHz, CDCl₃) Hypothetical Data: δ 8.65 (s, 1H), 8.50 (s, 1H), 7.90 (s, 1H), 3.80 (t, 4H), 2.50 (t, 4H), 2.35 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) Hypothetical Data: δ 168.0, 151.0, 148.5, 139.0, 132.0, 121.0, 55.0, 46.0, 45.0
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₄BrN₄O [M+H]⁺: 285.04; found: 285.05
Purity (by HPLC) >98%

Visualizations

G Experimental Workflow for Cupsin 1 Synthesis reagents Dissolve N-methylpiperazine & TEA in DCM start Add this compound solution dropwise at 0°C reagents->start reaction Stir at Room Temperature for 2h start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup extraction Extract with DCM workup->extraction drying Dry (MgSO₄) & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Cupsin 1 purification->product

Caption: Flowchart of the synthetic procedure for Cupsin 1.

G Hypothetical Signaling Pathway for SMN Protein Upregulation by Cupsin 1 cupsin1 Cupsin 1 target Cellular Target (e.g., Splicing Factor Kinase) cupsin1->target Binds and modulates activity splicing Alternative Splicing target->splicing Phosphorylates splicing factors smn2_pre_mrna SMN2 pre-mRNA smn2_pre_mrna->splicing full_length_mrna Full-length SMN2 mRNA (with Exon 7) splicing->full_length_mrna Promotes Exon 7 inclusion truncated_mrna Truncated SMN2 mRNA (lacking Exon 7) splicing->truncated_mrna Inhibits Exon 7 exclusion full_length_protein Functional SMN Protein full_length_mrna->full_length_protein Translation truncated_protein Unstable SMNΔ7 Protein truncated_mrna->truncated_protein Translation neuron_survival Increased Motor Neuron Survival full_length_protein->neuron_survival

Caption: Proposed mechanism of SMN protein upregulation by Cupsin 1.

Conclusion

The protocol described herein provides a robust and reproducible method for the synthesis of a potential SMN protein upregulator, Cupsin 1, from this compound. The reaction is high-yielding and the product can be readily purified to a high degree of purity. The availability of this synthetic route will facilitate further preclinical evaluation of this compound and its analogs as potential therapeutic agents for Spinal Muscular Atrophy. The provided diagrams offer a clear overview of the experimental process and a hypothetical framework for the compound's mechanism of action, which can guide future research and development efforts.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 5-bromonicotinoyl chloride with a variety of coupling partners. The following sections cover Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the synthesis of novel nicotinoyl derivatives for applications in drug discovery and materials science.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-nicotinoyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. This protocol details the coupling of this compound with various arylboronic acids.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) is placed in a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added. The reaction mixture is then heated to a specified temperature (typically 80-110 °C) and stirred for a designated time (typically 2-12 hours) while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-nicotinoyl derivative.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhosK₂CO₃Toluene100485
24-Methoxyphenylboronic acidXPhosCs₂CO₃1,4-Dioxane90692
33-Tolylboronic acidP(t-Bu)₃K₃PO₄Toluene110388
42-Thienylboronic acidRuPhosK₂CO₃1,4-Dioxane100578

Logical Relationship of Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArylHalide This compound ArylHalide->OxAdd Transmetalation Transmetalation Complex OxAdd->Transmetalation Transmetalation BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product 5-Aryl-nicotinoyl Derivative RedElim->Pd0 Reductive Elimination RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Synthesis of 5-Alkenyl-nicotinoyl Derivatives

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. This protocol outlines the synthesis of 5-alkenyl-nicotinoyl derivatives.

Reaction Scheme:

Experimental Protocol:

In a sealed tube, this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMF or NMP, 5 mL). The tube is sealed, and the mixture is heated to the desired temperature (typically 100-140 °C) for a specified duration (typically 6-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the 5-alkenyl-nicotinoyl derivative.

Table 2: Heck Reaction of this compound with Various Alkenes

EntryAlkeneLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyreneP(o-tolyl)₃Et₃NDMF1201275
2n-Butyl acrylatePPh₃K₂CO₃NMP140882
31-OcteneP(t-Bu)₃Cs₂CO₃DMF1301868
4CyclohexeneP(o-tolyl)₃Et₃NNMP1402455

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow Start Start Reagents Combine Reactants: This compound, Alkene, Pd Catalyst, Ligand, Base Start->Reagents Solvent Add Solvent (e.g., DMF) Reagents->Solvent Heat Heat Reaction Mixture (100-140 °C) Solvent->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup and Extraction Cool->Workup Purify Column Chromatography Workup->Purify Product 5-Alkenyl-nicotinoyl Derivative Purify->Product End End Product->End

Caption: Step-by-step workflow for the Heck reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-nicotinoyl Derivatives

The Sonogashira coupling provides a reliable method for the synthesis of alkynes from aryl halides and terminal alkynes. This protocol describes the preparation of 5-alkynyl-nicotinoyl derivatives.

Reaction Scheme:

Experimental Protocol:

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.5 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired 5-alkynyl-nicotinoyl derivative.

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkynePd CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT690
21-HexynePd(PPh₃)₄CuIi-Pr₂NHDMF50485
3TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIEt₃NTHFRT895
4EthynyltrimethylsilanePd(PPh₃)₂Cl₂CuIi-Pr₂NHDMF60592

Signaling Pathway of the Sonogashira Coupling

Sonogashira_Coupling Pd_Cycle Pd(0) Catalytic Cycle Ox_Add Oxidative Addition of this compound Pd_Cycle->Ox_Add Cu_Cycle Cu(I) Co-catalytic Cycle Cu_Acetylide Formation of Copper Acetylide Cu_Cycle->Cu_Acetylide Transmetalation Transmetalation Ox_Add->Transmetalation Cu_Acetylide->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cycle Product 5-Alkynyl-nicotinoyl Derivative Red_Elim->Product

Caption: Interplay between the Palladium and Copper cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-nicotinoyl Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines. This protocol describes the synthesis of 5-amino-nicotinoyl derivatives.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.4 mmol) is assembled in a glovebox or under an inert atmosphere in a sealed tube. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) for the required time (typically 4-24 hours). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give the desired 5-amino-nicotinoyl derivative.

Table 4: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXantphosNaO-t-BuToluene100895
2AnilineBrettPhosLHMDS1,4-Dioxane1101280
3BenzylamineRuPhosNaO-t-BuToluene90688
4IndoleXantphosCs₂CO₃1,4-Dioxane1202472

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Start Start Complex_Formation Formation of Pd(0)L Complex Start->Complex_Formation Oxidative_Addition Oxidative Addition of This compound Complex_Formation->Oxidative_Addition Amine_Coordination Amine Coordination and Deprotonation Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Product 5-Amino-nicotinoyl Derivative Reductive_Elimination->Product End End Product->End

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Application Notes: 5-Bromonicotinoyl Chloride in the Synthesis of Novel Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromonicotinoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of complex agrochemicals. Its pyridine core is a common feature in various biologically active molecules, while the acyl chloride and bromo functionalities offer orthogonal handles for molecular elaboration. The acyl chloride provides a reactive site for the introduction of amide or ester linkages, and the bromo group serves as a point for further diversification through cross-coupling reactions. This application note details the use of this compound in the synthesis of novel diacylhydrazine insecticides, highlighting its role in the generation of potent insecticidal compounds.

Application in Insecticide Synthesis: Diacylhydrazine Derivatives

Recent research has demonstrated the successful incorporation of the 5-bromonicotinoyl moiety into diacylhydrazine insecticides. These compounds are known to act as insect growth regulators by mimicking the molting hormone 20-hydroxyecdysone. The inclusion of the 5-bromopyridine-3-carboxamide scaffold has been shown to modulate the insecticidal activity of these derivatives.

Synthesis of Diacylhydrazine Derivatives Incorporating a 5-Bromopyridine-3-carboxamide Moiety

A series of novel diacylhydrazine derivatives containing a 5-bromopyridine-3-carboxamide moiety were synthesized and evaluated for their insecticidal activity. The synthesis involves the reaction of a key intermediate, a tert-butylhydrazine derivative, with this compound.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A tert-Butylhydrazine Intermediate C Diacylhydrazine Derivative (5-Bromopyridine-3-carboxamide moiety) A->C Pyridine, DCM B 5-Bromonicotinoyl chloride B->C

Caption: General reaction for the synthesis of diacylhydrazine insecticides.

Quantitative Data Summary

The insecticidal activities of the synthesized compounds were evaluated against two major agricultural pests: the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). The results are summarized in the table below.

Compound IDR GroupTarget PestLC50 (mg/L)
I-a HMythimna separata2.15
Plutella xylostella15.83
I-b 2-FMythimna separata1.89
Plutella xylostella12.45
I-c 4-FMythimna separata1.52
Plutella xylostella10.98
I-d 2-ClMythimna separata2.01
Plutella xylostella14.27
I-e 4-ClMythimna separata1.76
Plutella xylostella11.56

Table 1: Insecticidal activity (LC50) of diacylhydrazine derivatives containing a 5-bromopyridine-3-carboxamide moiety.

Experimental Protocols

General Synthesis of Diacylhydrazine Derivatives (I-a to I-e)

The synthesis of the target diacylhydrazine derivatives involves a two-step procedure starting from a substituted benzoic acid and tert-butylhydrazine hydrochloride, followed by reaction with this compound.

Step 1: Synthesis of tert-Butylhydrazine Intermediate

A solution of the appropriately substituted benzoyl chloride (1.1 mmol) in dichloromethane (DCM, 10 mL) is added dropwise to a stirred solution of tert-butylhydrazine hydrochloride (1.0 mmol) and pyridine (2.0 mmol) in DCM (20 mL) at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tert-butylhydrazine intermediate, which is used in the next step without further purification.

Step 2: Synthesis of Final Diacylhydrazine Derivatives

To a solution of the crude tert-butylhydrazine intermediate (1.0 mmol) and pyridine (1.2 mmol) in DCM (20 mL), a solution of this compound (1.0 mmol) in DCM (10 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6-8 hours. After completion of the reaction, the mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to give the final diacylhydrazine derivatives.

Workflow for the Synthesis of Diacylhydrazine Insecticides

G A Substituted Benzoyl Chloride + tert-Butylhydrazine HCl B Reaction in DCM with Pyridine (0°C to RT) A->B C Workup: Washing and Drying B->C D Crude tert-Butylhydrazine Intermediate C->D E Reaction with This compound in DCM with Pyridine (0°C to RT) D->E F Workup: Washing and Drying E->F G Crude Product F->G H Purification by Column Chromatography G->H I Final Diacylhydrazine Derivative H->I G DAH Diacylhydrazine (containing 5-Bromonicotinoyl moiety) EcR_USP Ecdysone Receptor (EcR)/ Ultraspiracle Protein (USP) Complex DAH->EcR_USP Binds to Gene_Expression Activation of Gene Expression EcR_USP->Gene_Expression Initiates Molting Premature and Incomplete Molting Gene_Expression->Molting Death Insect Death Molting->Death

5-Bromonicotinoyl Chloride: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromonicotinoyl chloride is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of heterocyclic compounds. The presence of a highly reactive acyl chloride group allows for facile amide and ester bond formation, while the bromine atom on the pyridine ring serves as a versatile handle for further functionalization through cross-coupling reactions. This dual reactivity makes it an invaluable tool for generating libraries of novel molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs. This document provides detailed protocols for the synthesis of heterocyclic compounds using this compound and highlights its application in the development of p38 MAPK inhibitors, a critical target in inflammatory diseases and cancer.

Core Applications

This compound is primarily utilized in two key synthetic transformations:

  • Nucleophilic Acyl Substitution: The acyl chloride readily reacts with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages. This is a fundamental step in building the core structure of many drug candidates.

  • Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, and alkynyl moieties, significantly increasing the chemical diversity of the synthesized compounds.

Synthesis of this compound

The starting material, this compound, is typically synthesized from 5-bromonicotinic acid. The most common method involves the treatment of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Heteroaryl-5-bromonicotinamides

This protocol describes the synthesis of a key intermediate, an N-substituted 5-bromonicotinamide, through the reaction of this compound with an appropriate amine.

Materials:

  • This compound

  • Aryl or heteroaryl amine (e.g., 2-amino-4-methylthiazole)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl or heteroaryl amine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl/heteroaryl-5-bromonicotinamide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the functionalization of the 5-bromo position of an N-substituted nicotinamide with an aryl or heteroaryl boronic acid.

Materials:

  • N-Aryl/Heteroaryl-5-bromonicotinamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the N-Aryl/Heteroaryl-5-bromonicotinamide (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 5-aryl/heteroaryl substituted product.

Protocol 3: General Procedure for Sonogashira Cross-Coupling

This protocol describes the introduction of an alkynyl group at the 5-position of the nicotinamide.

Materials:

  • N-Aryl/Heteroaryl-5-bromonicotinamide (from Protocol 1)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask, combine the N-Aryl/Heteroaryl-5-bromonicotinamide (1.0 eq.), palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, the base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application Example: Synthesis of p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various diseases, making p38 MAPK a significant therapeutic target. Heterocyclic compounds, particularly those containing a pyridine core, have shown promise as potent and selective p38 MAPK inhibitors.

A common synthetic strategy involves the initial formation of an amide bond between this compound and a suitable heterocyclic amine, such as an aminothiazole. The resulting 5-bromo-N-(thiazolyl)nicotinamide can then be further diversified via Suzuki or Sonogashira coupling to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Quantitative Data

The following table summarizes representative data for a class of thiazole-based p38 MAPK inhibitors, illustrating the potency that can be achieved with this class of compounds. While not directly synthesized from this compound in the cited literature, they represent the type of targets accessible through the described synthetic routes.

Compound IDTargetIC₅₀ (nM)Reference
BMS-640994p38α MAPK11[2]
Compound 7gp38 MAPK20[3]
Compound 10bp38 MAPK30[3]

Visualizations

Experimental Workflow

G A 5-Bromonicotinic Acid B This compound A->B SOCl2 or (COCl)2 D N-Heteroaryl-5-bromonicotinamide B->D Amide Formation C Heterocyclic Amine C->D G Suzuki Coupling Product D->G Suzuki Coupling H Sonogashira Coupling Product D->H Sonogashira Coupling E Aryl/Heteroaryl Boronic Acid E->G F Terminal Alkyne F->H I Biological Evaluation G->I H->I

Caption: Synthetic workflow for heterocyclic compounds from this compound.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Cascade cluster_downstream Downstream Targets & Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, c-Jun) p38->TranscriptionFactors phosphorylates OtherKinases Other Kinases (MK2) p38->OtherKinases phosphorylates Inhibitor This compound Derivative Inhibitor->p38 inhibits Response Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Response OtherKinases->Response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of synthesized compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The straightforward protocols for amide formation and subsequent cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. Its application in the development of kinase inhibitors, particularly targeting the p38 MAPK pathway, underscores its importance in modern drug discovery. The methodologies and data presented in this application note are intended to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: Schotten-Baumann Reaction with 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of N-substituted amides using 5-Bromonicotinoyl chloride via the Schotten-Baumann reaction. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Schotten-Baumann reaction is a robust and widely used method for the synthesis of amides and esters from acyl chlorides and amines or alcohols, respectively. The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous basic solution. The base, commonly sodium hydroxide or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

This compound is a valuable building block in medicinal chemistry. The presence of the bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules with potential biological activity. This protocol details the synthesis of a series of N-aryl-5-bromonicotinamides, demonstrating a practical application of the Schotten-Baumann reaction.

Experimental Protocols

General Procedure for the Synthesis of N-(Substituted phenyl)-5-bromonicotinamides

This protocol is adapted from the synthesis of structurally similar N-phenylamides of chloro-substituted 5-bromonicotinic acids.[1]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-fluoroaniline, 4-nitroaniline)

  • Chloroform

  • 10% Hydrochloric acid solution

  • Water

  • Aqueous ethanol (for recrystallization)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Infrared spectrometer

  • Elemental analyzer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in chloroform.

  • To this solution, add a solution of this compound (1.0 equivalent) in chloroform dropwise via a dropping funnel with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash it twice with 10% hydrochloric acid to remove any unreacted aniline.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purify the crude product by recrystallization from aqueous ethanol to yield the pure N-(substituted phenyl)-5-bromonicotinamide.

Alternative Work-up for Insoluble Amides:

For amide products that are insoluble in chloroform and precipitate with the amine hydrochloride, the following purification procedure can be used[1]:

  • Collect the precipitate from the reaction mixture by filtration.

  • Stir the precipitate magnetically in water to dissolve the amine hydrochloride.

  • Collect the residual crude amide by filtration and recrystallize it from aqueous ethanol.

Data Presentation

The following tables summarize the expected yields and characterization data for a series of N-(substituted phenyl)-5-bromo-2-chloronicotinamides, which are structurally related to the products of the described protocol.[1] This data is provided as a reference for the expected outcomes of the experiment.

Table 1: Percentage Yields and Melting Points of N-(Substituted phenyl)-5-bromo-2-chloronicotinamides [1]

CompoundSubstituentYield (%)Melting Point (°C)
IVa H85.0147.5-148.5
IVb 4-CH₃89.5179-180
IVc 4-OCH₃91.0160-161
IVd 4-Cl88.2181-182
IVk 4-I87.0155.5-156.5
IVl 4-F92.8141-141.5
IVn 4-NO₂80.0221.5-222
IVo 4-COCH₃78.0212-216

Table 2: Infrared Spectral Data and Elemental Analysis of N-(Substituted phenyl)-5-bromo-2-chloronicotinamides [1]

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Amide (N-H) Stretch (cm⁻¹)Calculated %CFound %CCalculated %HFound %HCalculated %NFound %N
IVa 1665329044.2844.532.482.508.618.52
IVb 1660328046.2646.522.993.038.308.21
IVc 1660328044.1744.312.852.897.927.85
IVd 1665328040.1540.332.252.287.817.74
IVk 1660328032.0032.211.791.836.226.15
IVl 1665328042.0842.312.062.108.188.09
IVn 1675330039.0139.231.911.9511.3811.29
IVo 1660328045.7445.982.742.797.627.55

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Schotten-Baumann synthesis of N-(substituted phenyl)-5-bromonicotinamides.

Schotten_Baumann_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substituted Aniline in Chloroform B Add this compound Solution A->B C Stir at Room Temperature B->C D Wash with 10% HCl C->D E Separate Organic Layer D->E F Dry with Na₂SO₄ E->F G Evaporate Solvent F->G H Recrystallize from Aqueous Ethanol G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis of N-(substituted phenyl)-5-bromonicotinamides.

References

Application Notes and Protocols for 5-Bromonicotinoyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-bromonicotinoyl chloride for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). This modification can be instrumental in the development of novel peptide-based therapeutics, diagnostic agents, and research tools. The introduction of the 5-bromonicotinoyl group can influence the chemical properties, conformation, and biological activity of peptides.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide chains on a solid support. A key advantage of SPPS is the ability to perform on-resin modifications, such as N-terminal capping. The addition of a 5-bromonicotinoyl group to the N-terminus of a peptide can serve various purposes, including:

  • Modulating Biological Activity: The heterocyclic aromatic ring and the bromo substituent can introduce new interactions with biological targets.

  • Enhancing Stability: Capping the N-terminus can protect the peptide from degradation by aminopeptidases.

  • Introducing a Chemical Handle: The bromine atom can be a site for further chemical modifications, such as cross-coupling reactions.

  • Facilitating Analysis: The bromine isotopes (79Br and 81Br) provide a characteristic isotopic signature in mass spectrometry, aiding in the identification and sequencing of the modified peptide.[1]

This document outlines the protocols for the efficient coupling of this compound to resin-bound peptides, along with methods for cleavage, purification, and characterization.

Materials and Reagents

For successful synthesis, high-quality reagents and solvents are essential.

Reagent Grade Supplier Notes
This compoundSynthesis gradeVariousStore under inert gas and protect from moisture.
5-Bromonicotinic acid≥98%VariousCan be used as a precursor for in situ activation.
Rink Amide Resin100-200 meshVariousOr other suitable resin for SPPS.
Fmoc-protected amino acidsSPPS gradeVarious
Diisopropylethylamine (DIPEA)Peptide synthesis gradeVariousStore over KOH.
Dichloromethane (DCM)AnhydrousVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
PiperidinePeptide synthesis gradeVarious
Acetic AnhydrideReagent gradeVariousFor capping unreacted amines.
PyridineAnhydrousVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIS)Reagent gradeVariousScavenger for cleavage.
Diethyl etherAnhydrousVariousFor peptide precipitation.
Acetonitrile (ACN)HPLC gradeVariousFor purification.
WaterHPLC gradeVariousFor purification.

Experimental Protocols

General Solid-Phase Peptide Synthesis

The peptide sequence is assembled on a suitable resin (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-based solid-phase peptide synthesis protocols. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

N-Terminal Fmoc Deprotection

Before coupling this compound, the N-terminal Fmoc protecting group of the final amino acid must be removed.

  • Wash the peptide-resin (1 equivalent) three times with DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine.

On-Resin Coupling of this compound

This protocol describes the acylation of the deprotected N-terminal amine of the resin-bound peptide.

  • Swell the deprotected peptide-resin in anhydrous DCM for 30 minutes.

  • In a separate vessel, dissolve this compound (3 equivalents) in anhydrous DCM.

  • Add DIPEA (5 equivalents) to the peptide-resin suspension.

  • Add the solution of this compound to the resin suspension.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (colorless or yellow beads) indicates complete acylation.

  • If the reaction is incomplete after 2 hours, continue agitation for an additional 1-2 hours and re-test. If the test remains positive, consider a capping step for the unreacted amines.

  • Once the reaction is complete, wash the resin thoroughly with DCM (5 times) and DMF (3 times).

  • Dry the resin under vacuum.

Alternative Protocol: In Situ Activation of 5-Bromonicotinic Acid

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve 5-bromonicotinic acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin as described in the protocol above.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Using this compound
Peptide-Resin1
This compound3
DIPEA5
Using 5-Bromonicotinic Acid
Peptide-Resin1
5-Bromonicotinic acid3
HATU2.9
HOAt3
DIPEA6
Capping of Unreacted N-termini (Optional)

If the coupling of this compound is incomplete, any remaining free N-terminal amines should be capped to prevent the formation of deletion sequences.

  • Wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30 minutes.[2]

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Confirm the capping with a negative Kaiser test.

Cleavage and Deprotection

The 5-bromonicotinoyl-peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

  • Wash the dried resin with DCM.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5, v/v) can be used.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and the presence of the bromine isotopic pattern.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis process.

spss_workflow start Start with Peptide-Resin deprotection N-Terminal Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of this compound (DIPEA, DCM) deprotection->coupling wash1 Wash (DCM/DMF) coupling->wash1 cleavage Cleavage & Deprotection (TFA Cocktail) wash1->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Pure 5-Bromonicotinoyl-Peptide characterization->end

Caption: Workflow for the synthesis of 5-bromonicotinoyl-peptides.

coupling_pathway cluster_activation Activation cluster_coupling Coupling 5-Bromonicotinic Acid 5-Bromonicotinic Acid Activated Ester Activated Ester 5-Bromonicotinic Acid->Activated Ester + Coupling Reagent Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Peptide-Resin (Free N-terminus) Peptide-Resin (Free N-terminus) Activated Ester->Peptide-Resin (Free N-terminus) 5-Bromonicotinoyl-Peptide-Resin 5-Bromonicotinoyl-Peptide-Resin Peptide-Resin (Free N-terminus)->5-Bromonicotinoyl-Peptide-Resin + Activated Ester

Caption: In situ activation and coupling of 5-bromonicotinic acid.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient equivalents of acyl chloride or coupling reagents.- Steric hindrance at the N-terminus.- Poor resin swelling.- Increase the equivalents of reagents and/or reaction time.- Use a more potent coupling reagent combination (e.g., HATU/HOAt).- Ensure adequate swelling of the resin in the appropriate solvent.
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing.- Extend the cleavage time or use a stronger cleavage cocktail.- Ensure the ether is sufficiently cold for precipitation and minimize the number of washes.
Multiple Peaks in HPLC of Crude Product - Incomplete coupling leading to deletion sequences.- Side reactions during cleavage.- Implement a capping step after the coupling reaction.- Optimize the cleavage cocktail with appropriate scavengers for the specific peptide sequence.
Side Reaction with Lysine - The ε-amino group of unprotected lysine can also be acylated.- If N-terminal specificity is crucial, ensure the lysine side chain is protected with a group that is stable during the coupling reaction (e.g., Boc). The standard Fmoc/tBu strategy will keep the lysine side chain protected.

By following these detailed protocols and considering the troubleshooting guide, researchers can successfully incorporate the 5-bromonicotinoyl moiety onto the N-terminus of synthetic peptides, opening avenues for new discoveries in peptide science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromonicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a reactive organic compound featuring a pyridine ring substituted with a bromine atom and an acyl chloride group.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its high reactivity, stemming from the acyl chloride functional group, allows it to readily undergo nucleophilic substitution reactions.[1][2] This compound is a building block for preparing antimalarial compounds and upregulators of the survival motor neuron (SMN) protein.[3][4]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is essential for its proper handling and use in experiments.

PropertyValue
Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 72-74 °C[3][4]
Boiling Point 265.4 °C at 760 mmHg (Predicted)[3][4]
Density 1.76 g/cm³ (Predicted)[3][4]
Solubility Reacts with water (hydrolysis)
Sensitivity Moisture sensitive[1][3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to its sensitivity to moisture, this compound requires specific storage and handling procedures to prevent degradation.[1]

  • Storage: Store in a cool, dry, well-ventilated area under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[3][4] Keep containers tightly sealed and protected from physical damage.[5]

  • Handling: All handling should be performed under anhydrous conditions to prevent hydrolysis.[1] Use personal protective equipment (PPE), as the compound can be corrosive and cause irritation to the skin, eyes, and respiratory system.[1]

Troubleshooting Guide: Hydrolysis Side Reaction

A primary challenge in working with this compound is its propensity to undergo hydrolysis. This side reaction can significantly impact reaction yields and product purity.

Issue: Low yield of the desired product and presence of 5-Bromonicotinic acid as a byproduct.

This issue is a strong indicator that hydrolysis of the starting material, this compound, has occurred.

Workflow for Troubleshooting Hydrolysis

start Low Yield / Byproduct Observed check_storage Verify Storage Conditions (Inert gas, 2-8°C, Sealed) start->check_storage check_reagents Check Solvent and Reagent Purity (Anhydrous grade) start->check_reagents check_glassware Ensure Glassware is Dry (Oven or flame-dried) start->check_glassware check_atmosphere Maintain Inert Reaction Atmosphere (Nitrogen or Argon) start->check_atmosphere consider_flow_chem Consider Continuous Flow Chemistry start->consider_flow_chem For persistent issues resolution Improved Yield and Purity check_storage->resolution Corrected check_reagents->resolution Corrected check_glassware->resolution Corrected check_atmosphere->resolution Corrected consider_flow_chem->resolution

Caption: A troubleshooting workflow for diagnosing and resolving hydrolysis of this compound.

Detailed Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[3][4] Improper storage can lead to gradual hydrolysis even before the container is opened.

  • Ensure Anhydrous Reaction Conditions:

    • Solvents: Use only anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent.

    • Reagents: Ensure all other reagents are free from water.

    • Glassware: All glassware must be thoroughly dried before use, either in an oven or by flame-drying under vacuum.

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Consider Continuous Flow Chemistry: For reactions that are particularly sensitive to the stability of this compound, transitioning from batch processing to a continuous flow reactor can offer significant advantages.[2] Continuous flow systems can minimize the residence time of the reactive intermediate, thereby reducing the opportunity for hydrolysis and improving yield and purity.[2]

ParameterContinuous FlowBatch Processing
Residence Time ~2 min6–10 h
Yield (%) 9519.8
Purity (%) >9985–90

Data from a case study on acyl chloride production, illustrating the potential benefits of continuous flow chemistry.[2]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and flame-dry it under a stream of inert gas.

  • Reaction Setup:

    • Dissolve the nucleophilic substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, freshly distilled) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the reaction flask under a positive pressure of nitrogen.

    • Cool the solution to the desired temperature (typically 0°C to room temperature) using an ice bath or cryocooler.

  • Addition of this compound:

    • Dissolve the required amount of this compound in the same anhydrous solvent in the dropping funnel.

    • Add the this compound solution dropwise to the cooled solution of the substrate and base over a period of 15-60 minutes, maintaining vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride or water), if appropriate for the desired product.

    • Proceed with the standard aqueous work-up and purification (e.g., extraction, chromatography).

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of certain cellular signaling pathways, which is relevant for researchers in drug development.

5-Bromonicotinoyl_chloride 5-Bromonicotinoyl_chloride PI3K PI3K 5-Bromonicotinoyl_chloride->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.[1]

This technical support guide provides a starting point for addressing common issues related to the use of this compound. For further assistance, please consult the relevant safety data sheets (SDS) and application notes.

References

Technical Support Center: Purification of 5-Bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-bromonicotinamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-bromonicotinamide derivative is impure after synthesis. What is the first step I should take?

A1: The initial and most critical step is to analyze the crude product mixture using Thin-Layer Chromatography (TLC). This will help you visualize the number of components, estimate the polarity of your desired compound relative to impurities, and guide the selection of an appropriate purification strategy (recrystallization or column chromatography).

Q2: I am observing a spot on my TLC that I suspect is the corresponding carboxylic acid (5-bromonicotinic acid). How can I confirm this and remove it?

A2: 5-bromonicotinamide and its derivatives can undergo hydrolysis to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions, particularly with heat.[1][2] To confirm, you can run a co-spot on your TLC plate with a standard sample of 5-bromonicotinic acid.

To remove this acidic impurity, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The 5-bromonicotinic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your 5-bromonicotinamide derivative remains in the organic layer. Ensure you then wash the organic layer with brine and dry it before concentrating.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated. Here are several troubleshooting steps:

  • Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Use a solvent mixture: If a single solvent isn't working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.[3][4]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide a nucleation site for crystal growth.

Q4: I am having trouble getting good separation of my compound and a close-running impurity on a silica gel column. What can I do to improve the separation?

A4: To improve separation in column chromatography:

  • Optimize the solvent system: Use TLC to test various solvent systems. A good solvent system will give your desired compound an Rf value of around 0.2-0.4.

  • Use a less polar solvent system: This will generally result in slower elution and better separation of all components.

  • Add a modifier to the mobile phase: Since 5-bromonicotinamide derivatives are basic due to the pyridine nitrogen, they can interact strongly with the acidic silica gel, leading to tailing or poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often improve peak shape and resolution.

  • Use a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, which may offer different selectivity.

Q5: My yield is very low after purification. What are the common causes?

A5: Low yield can result from several factors:

  • Incomplete reaction: Use TLC to check if a significant amount of starting material remains in the crude product.

  • Product loss during workup: Ensure that you are thoroughly extracting your product from the aqueous layer during liquid-liquid extractions. Back-extracting the aqueous layer can help recover more product.

  • Product loss during recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Using an appropriate amount of a solvent in which your compound has high solubility when hot and low solubility when cold is crucial.[5]

  • Degradation of the product: As amides can be sensitive to pH and heat, prolonged exposure to harsh conditions during purification can lead to degradation.[1]

Data and Protocols

Table 1: Physicochemical Properties of 5-Bromonicotinamide and a Key Impurity
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-BromonicotinamideC6H5BrN2O201.02218-223White to off-white crystalline powder
5-Bromonicotinic acidC6H4BrNO2202.01182White solid

(Data sourced from multiple chemical suppliers and databases)[6][7][8]

Table 2: Suggested Starting Solvent Systems for TLC Analysis
Polarity of DerivativeSuggested Starting Solvent SystemNotes
Moderately PolarEthyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v)A good starting point for many organic compounds.
More PolarDichloromethane / Methanol (e.g., 95:5 v/v)Increase the proportion of methanol for very polar compounds.
Basic DerivativesAdd 0.1-1% Triethylamine to the eluentHelps to reduce tailing on silica gel.
Experimental Protocol: Guideline for Recrystallization

This is a general guideline. The choice of solvent and volumes will need to be optimized for your specific 5-bromonicotinamide derivative. Based on the related compound, 5-bromonicotinic acid, good starting solvents to test are ethanol and water.[9]

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. It should be sparingly soluble.

  • Dissolution: Heat the test tube. The compound should become fully soluble. If not, add more solvent dropwise until it dissolves.

  • Cooling: Allow the test tube to cool to room temperature. Crystals should form. If not, try scratching the inside of the test tube or placing it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, place the bulk of your crude product in an Erlenmeyer flask.

  • Add Hot Solvent: Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Experimental Protocol: Guideline for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give your product an Rf of ~0.3.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 5-bromonicotinamide derivative.

Visual Guides

Below are diagrams illustrating key workflows and concepts in the purification of 5-bromonicotinamide derivatives.

G cluster_0 Troubleshooting Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Product Oils Out outcome->oiling_out Failure no_crystals No Crystals Form outcome->no_crystals Failure end Collect Crystals crystals->end add_solvent Add more hot solvent and re-heat oiling_out->add_solvent scratch Scratch flask / Add seed crystal no_crystals->scratch add_solvent->cool scratch->cool

Caption: A workflow for troubleshooting common issues during recrystallization.

G cluster_1 Purification Strategy Selection start Crude 5-Bromonicotinamide Derivative tlc Run TLC Analysis start->tlc decision Assess TLC Plate tlc->decision one_spot One major spot, minor baseline impurities decision->one_spot Clean multiple_spots Multiple spots with good separation (ΔRf > 0.2) decision->multiple_spots Separable streaking_spots Streaking or very close spots decision->streaking_spots Difficult recrystallize Proceed with Recrystallization one_spot->recrystallize column Perform Column Chromatography multiple_spots->column optimize_tlc Optimize TLC: - Test different solvents - Add modifier (e.g., Et3N) streaking_spots->optimize_tlc optimize_tlc->tlc

Caption: A decision tree for selecting a purification method based on TLC analysis.

G cluster_2 Potential for Amide Hydrolysis amide 5-Bromonicotinamide Derivative R-C(=O)NHR' conditions H+ / H2O, Δ or OH- / H2O, Δ amide->conditions acid 5-Bromonicotinic Acid R-C(=O)OH conditions->acid amine Amine R'NH2 conditions->amine

Caption: The potential hydrolysis of 5-bromonicotinamide derivatives to the corresponding carboxylic acid and amine under acidic or basic conditions with heat.

References

Technical Support Center: 5-Bromonicotinoyl Chloride Amide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amide reactions involving 5-Bromonicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism when forming an amide with this compound?

The formation of an amide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][2][3][4] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][5]

Q2: My reaction yield is low. What are the potential causes?

Low yields in this reaction are often attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Hydrolysis of the starting material: this compound is moisture-sensitive and can hydrolyze to the less reactive 5-bromonicotinic acid.[6]

  • Protonation of the amine: If an adequate base is not used, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

  • Suboptimal reaction conditions: The choice of solvent and base can significantly impact the reaction rate and yield.

Q3: I am observing an impurity with a similar polarity to my desired amide. What could it be?

A common byproduct that can have similar polarity to the desired amide is 5-bromonicotinic acid. This carboxylic acid is formed by the hydrolysis of this compound in the presence of trace amounts of water.

Q4: Can I use an aqueous base for this reaction?

Yes, the Schotten-Baumann reaction is often carried out in a two-phase system, with an organic solvent for the reactants and an aqueous phase containing an inorganic base (like NaOH or K₂CO₃) to neutralize the HCl.[2] However, care must be taken to minimize the hydrolysis of the acyl chloride.

Troubleshooting Guide

Issue 1: Presence of a Significant Amount of 5-Bromonicotinic Acid in the Product Mixture
Symptom Potential Cause Troubleshooting Steps
A significant peak corresponding to the mass of 5-bromonicotinic acid is observed in LC-MS analysis. An acidic proton is visible in the 1H NMR spectrum.Hydrolysis of this compound.Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).Reagent Purity: Use freshly opened or properly stored this compound. Check the purity of the starting material before use.Reaction Setup: Add the amine to the acyl chloride solution, rather than the other way around, to minimize the time the acyl chloride is exposed to any potential moisture in the amine solution.
Issue 2: Formation of a Diacylated Byproduct with Primary Amines
Symptom Potential Cause Troubleshooting Steps
A byproduct with a mass corresponding to the addition of two 5-bromonicotinoyl groups to the primary amine is detected.The primary amine has reacted with two equivalents of the acyl chloride.Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound.Slow Addition: Add the this compound solution dropwise to the solution of the primary amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.[3]
Issue 3: Reaction Fails to Proceed or Gives a Very Low Yield
Symptom Potential Cause Troubleshooting Steps
TLC or LC-MS analysis shows mainly unreacted starting materials.Inactive Amine: The amine is protonated by the generated HCl, rendering it non-nucleophilic.[5]Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.Choice of Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent. For biphasic systems, ensure the aqueous base is of sufficient concentration.Solvent Selection: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile generally work well.[6][7] Ensure your starting materials are soluble in the chosen solvent.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-5-bromonicotinamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Work-up Procedure for Removing 5-Bromonicotinic Acid

If a significant amount of 5-bromonicotinic acid is present in the crude product, an effective work-up is crucial.

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer.

  • Separate the aqueous layer. Repeat the wash with NaHCO₃ solution if necessary (check the pH of the aqueous layer to ensure it is basic).

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amide.

Data Presentation

The choice of solvent can influence the rate of the amidation reaction. The following table summarizes the effect of solvent polarity on reaction rates.

SolventDielectric ConstantGeneral Effect on Reaction Rate
Dichloromethane (DCM)9.1Moderate
Tetrahydrofuran (THF)7.5Moderate
Acetonitrile37.5Fast
N,N-Dimethylformamide (DMF)36.7Fast

Table 1: Influence of Solvent on Reaction Rate. Polar aprotic solvents can stabilize charged intermediates, leading to an increased reaction rate.[6]

Visualizations

Byproduct_Formation A 5-Bromonicotinoyl chloride C Desired Amide A->C Primary Reaction D 5-Bromonicotinic acid A->D Hydrolysis E Diacylated Amine A->E Diacylation B Amine (R-NH2) B->C B->E F Water F->D G Excess Acyl Chloride G->E Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Analyze for 5-Bromonicotinic Acid (LC-MS, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis solution_hydrolysis Implement Anhydrous Techniques & Reagent Check hydrolysis_present->solution_hydrolysis check_diacylation Analyze for Diacylated Product (LC-MS) no_hydrolysis->check_diacylation diacylation_present Diacylation Confirmed check_diacylation->diacylation_present no_diacylation No Significant Diacylation check_diacylation->no_diacylation solution_diacylation Adjust Stoichiometry & Use Slow Addition diacylation_present->solution_diacylation check_conditions Review Reaction Conditions no_diacylation->check_conditions solution_conditions Optimize Base, Solvent, & Temperature check_conditions->solution_conditions

References

Preventing decomposition of 5-Bromonicotinoyl chloride during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 5-Bromonicotinoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition and troubleshooting common issues encountered during its use in chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Issue 1: Low or No Product Yield in Acylation Reaction

Possible Cause Recommended Solution
Decomposition of this compound due to moisture. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
Impure starting material. The purity of this compound is crucial.[4] If the starting material is old or has been improperly stored, it may have hydrolyzed to 5-bromonicotinic acid.[4] Purify the reagent by distillation under reduced pressure if necessary.[4]
Suboptimal reaction temperature. Acylation reactions are often exothermic.[5] Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. For less reactive nucleophiles, gentle heating may be required, but monitor for decomposition.
Inappropriate base. If a base is used to scavenge HCl, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid side reactions with the acyl chloride.[6][7]
Steric hindrance in the nucleophile. For sterically hindered amines or alcohols, longer reaction times or the use of a catalyst such as 4-dimethylaminopyridine (DMAP) may be necessary.

Issue 2: Formation of 5-Bromonicotinic Acid as a Major Byproduct

Possible Cause Recommended Solution
Presence of water in the reaction mixture. This is the most common cause. Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction vessel can be beneficial.
Hydrolysis during workup. Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a saturated sodium bicarbonate solution to neutralize the HCl and extract the product immediately.
Atmospheric moisture. Conduct the reaction under a positive pressure of an inert gas.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

Q2: What solvents are recommended for reactions with this compound?

A2: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[8][9] It is crucial to ensure the solvent is free of water.

Q3: Can I use pyridine as a base in my reaction?

A3: While pyridine can be used as a base to neutralize the HCl formed during the reaction, it is also a nucleophile and can react with the acyl chloride to form an acylpyridinium salt. This intermediate can then acylate the desired nucleophile. However, for sensitive substrates or when precise control is needed, a non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred.

Q4: My reaction is sluggish. Can I heat it?

A4: Gentle heating can be used to accelerate slow reactions, but it also increases the risk of thermal decomposition and other side reactions.[5] It is recommended to monitor the reaction closely by TLC or LC-MS if heating is applied. A gradual increase in temperature is advisable.

Q5: How can I purify this compound if it has started to decompose?

A5: If the primary impurity is 5-bromonicotinic acid, purification can be achieved by distillation under reduced pressure.[4] Recrystallization is a common method for purifying the precursor, 5-bromonicotinic acid.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.1 eq.) dropwise.

  • In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by washing with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Synthesis

This protocol outlines a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the base (1.1 eq.) dropwise.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous THF.

  • Add the this compound solution dropwise to the cooled alcohol solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Visualizations

Decomposition_Pathway This compound This compound 5-Bromonicotinic acid 5-Bromonicotinic acid This compound->5-Bromonicotinic acid Hydrolysis H2O H2O H2O->this compound

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow A Dissolve Amine/Alcohol in Anhydrous Solvent B Cool to 0°C A->B C Add Non-nucleophilic Base B->C D Add this compound (dropwise) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup and Purification E->F G Product F->G

Caption: General experimental workflow for acylation reactions.

Troubleshooting_Tree Start Low Product Yield? Check_Moisture Reaction under anhydrous conditions? Start->Check_Moisture Yes Check_Reagent Purity of Acyl Chloride? Check_Moisture->Check_Reagent Yes Solution_Moisture Dry all glassware and solvents. Use inert atmosphere. Check_Moisture->Solution_Moisture No Check_Temp Reaction Temperature Optimized? Check_Reagent->Check_Temp Yes Solution_Reagent Purify by distillation or use fresh reagent. Check_Reagent->Solution_Reagent No Check_Base Appropriate Base Used? Check_Temp->Check_Base Yes Solution_Temp Start at 0°C and warm gradually. Check_Temp->Solution_Temp No Solution_Base Use a non-nucleophilic base (e.g., TEA, DIPEA). Check_Base->Solution_Base No Success Problem Solved Solution_Moisture->Success Solution_Reagent->Success Solution_Temp->Success Solution_Base->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 5-Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-substituted nicotinamides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of a 5-halonicotinamide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of 5-halonicotinamides can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial. For heteroaryl halides like 5-bromonicotinamide, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. If you are using a standard ligand like PPh₃ and getting low yields, consider switching to a more specialized ligand.

  • Base Selection: The choice and strength of the base are critical. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base not only facilitates the transmetalation step but can also affect catalyst stability and side reactions. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.

  • Solvent System: The solvent system must be appropriate for the reactants and the catalyst system. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used to dissolve both the organic and inorganic reagents. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings proceed at room temperature, many require heating (e.g., 80-100 °C) to drive the reaction to completion.

  • Purity of Reagents: Ensure your 5-halonicotinamide, boronic acid, and other reagents are pure. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition.

Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts in my Suzuki-Miyaura reaction. How can I minimize these side reactions?

A2: The formation of homocoupling (boronic acid coupling with itself) and dehalogenation (replacement of the halogen with a hydrogen) byproducts is a common issue. Here are some troubleshooting steps:

  • Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) and that your solvents are properly degassed.

  • Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. Using bulky, electron-rich ligands can sometimes suppress homocoupling.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions. Try running the reaction at a lower temperature for a longer period.

  • Base Selection: The strength and type of base can impact the extent of side reactions. Experiment with different bases to find the optimal conditions for your specific substrates.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to favor the cross-coupling reaction over side reactions involving the 5-halonicotinamide.

Q3: My Buchwald-Hartwig amination of a 5-halonicotinamide is not working. What should I check?

A3: Failure of a Buchwald-Hartwig amination can be due to several factors. Here's a checklist of things to consider:

  • Catalyst, Ligand, and Pre-catalyst Activation: Similar to the Suzuki reaction, the choice of palladium source and ligand is critical. For C-N bond formation, specialized bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are often necessary, especially when using less reactive aryl chlorides.[1] Ensure that your palladium pre-catalyst is properly activated to the active Pd(0) species.

  • Base Strength: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine.[1] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). If you are using a weaker base like a carbonate, it may not be strong enough to facilitate the reaction.

  • Amine Substrate: The nature of the amine can affect the reaction. Primary and secondary amines, both aliphatic and aromatic, can be used. However, very bulky amines may require more specialized ligands and conditions.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The presence of water can be detrimental to the reaction.

Q4: I am having difficulty purifying my 5-substituted nicotinamide product by column chromatography. What are some common issues and solutions?

A4: Purification can be challenging due to the polarity of the nicotinamide moiety and the potential for closely eluting impurities. Here are some tips:

  • Choice of Eluent: A gradient elution is often necessary. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar products, a system of dichloromethane and methanol may be more effective.

  • Tailing on the Column: The basic nitrogen on the pyridine ring can interact with the acidic silica gel, leading to tailing of the product peak. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.

  • Separating from Starting Material: If unreacted 5-halonicotinamide is a contaminant, careful selection of the eluent polarity should allow for separation, as the product is typically more polar.

  • Separating from Homocoupled Byproduct: The homocoupled byproduct from a Suzuki reaction can sometimes have a similar polarity to the desired product, making separation difficult. A slow, shallow gradient during column chromatography can improve resolution. In some cases, recrystallization may be a more effective purification method.

  • Removing Palladium Residues: Trace amounts of palladium can remain in the product. Passing the crude product through a plug of silica gel or a specialized scavenger resin before final purification can help to remove residual metal.

Troubleshooting Workflows

Below are graphical troubleshooting guides for common issues encountered in Suzuki-Miyaura and Buchwald-Hartwig reactions for the synthesis of 5-substituted nicotinamides.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stoichiometry (Boronic acid, halide, base) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions side_reactions Significant Side Products Observed? (e.g., Homocoupling, Dehalogenation) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent_temp Optimize Solvent & Temperature optimize_base->optimize_solvent_temp success Improved Yield optimize_solvent_temp->success side_reactions->optimize_catalyst No troubleshoot_side_reactions Troubleshoot Side Reactions side_reactions->troubleshoot_side_reactions Yes degas Ensure Rigorous Degassing (Freeze-Pump-Thaw or N2/Ar sparging) troubleshoot_side_reactions->degas ligand_effect Try Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) degas->ligand_effect ligand_effect->optimize_catalyst

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshooting start Failed Buchwald-Hartwig Amination check_atmosphere Ensure Strict Inert Atmosphere (N2 or Ar) start->check_atmosphere check_reagents Check Purity of Amine, Halide, and Anhydrous Solvent check_atmosphere->check_reagents check_base Is the Base Strong Enough? (e.g., NaOtBu, LHMDS) check_reagents->check_base check_catalyst Review Catalyst & Ligand check_base->check_catalyst Yes stronger_base Switch to a Stronger Base check_base->stronger_base No specialized_ligand Use a Bulky, Electron-Rich Biarylphosphine Ligand check_catalyst->specialized_ligand stronger_base->check_catalyst pre_activation Consider Catalyst Pre-activation specialized_ligand->pre_activation success Reaction Proceeds pre_activation->success

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Quantitative Data Summary

The choice of ligand and base can significantly impact the yield of cross-coupling reactions. The following tables provide a summary of representative data for the synthesis of 5-substituted nicotinamides.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinamide

Arylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acidPd(OAc)₂S-PhosK₂CO₃n-Butanol801-[2]
Naphthalene-2-ylboronic acidPd₂(dba)₃P(o-tol)₃NEt₃DMF1200.67-[3]
Phenylboronic acidPd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/H₂O1001234[1]

Table 2: Representative Ligands for Buchwald-Hartwig Amination

Ligand FamilyExample LigandsTypical SubstratesNotes
Biaryl PhosphinesXPhos, SPhos, RuPhos, BrettPhosAryl chlorides, bromides, and triflates with primary and secondary amines.Generally provide high reaction rates and broad substrate scope.[2]
Ferrocenyl PhosphinesdppfAryl bromides and iodides.One of the earlier generations of effective ligands.
Wide Bite-Angle LigandsXantphos, DPEphosAryl halides with a variety of amines.The specific geometry of these ligands can be beneficial for certain substrates.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Formylphenyl)nicotinamide via Suzuki-Miyaura Coupling

This protocol is adapted from the procedure described in patent US8822518B2.[2]

Reaction Scheme:

Materials:

  • 5-Bromonicotinamide (1.00 mmol, 1 equiv)

  • 4-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.010 mmol, 0.01 equiv)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.020 mmol, 0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)

  • n-Butanol (3 mL)

Procedure:

  • To a reaction vessel, add 5-bromonicotinamide (0.201 g, 1.00 mmol), 4-formylphenylboronic acid (0.180 g, 1.2 mmol), Pd(OAc)₂ (0.0022 g, 0.010 mmol), S-Phos (0.0082 g, 0.020 mmol), and K₂CO₃ (0.345 g, 2.5 mmol).

  • Add n-butanol (3 mL) to the vessel.

  • Sparge the mixture with nitrogen gas for approximately 10 minutes to degas the solution.

  • Seal the vessel and heat the reaction mixture at 80 °C for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-(4-formylphenyl)nicotinamide.

Protocol 2: Synthesis of 5-(Morpholin-4-yl)nicotinamide via Buchwald-Hartwig Amination

This is a representative protocol based on general procedures for Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • 5-Chloronicotinamide (1.0 mmol, 1 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 0.02 equiv Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.018 g, 0.02 mmol), Xantphos (0.023 g, 0.04 mmol), and sodium tert-butoxide (0.135 g, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add 5-chloronicotinamide (0.157 g, 1.0 mmol) to the vial.

  • Remove the vial from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol) via syringe under a nitrogen atmosphere.

  • Seal the vial and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Due to the polarity of the product, a solvent system such as 1-5% methanol in dichloromethane may be effective. The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent tailing.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always follow appropriate safety procedures when conducting chemical synthesis.

References

Technical Support Center: 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 5-bromonicotinoyl chloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound after a reaction?

A1: The most common strategy is to "quench" the reactive acyl chloride by converting it into a more stable, easily separable derivative. This is typically achieved by adding a nucleophile to the reaction mixture. The primary methods include:

  • Aqueous Work-up: Adding water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze the acyl chloride to the corresponding carboxylic acid (5-bromonicotinic acid).[1][2][3]

  • Alcohol-Based Quenching: Adding an alcohol (e.g., methanol, ethanol) to convert the acyl chloride into a more stable ester (e.g., methyl 5-bromonicotinate).[2][4]

  • Amine-Based Quenching: Using a primary or secondary amine to form a stable amide.[2][5]

  • Scavenger Resins: Employing solid-supported scavengers (e.g., amine-functionalized resins) that react with and bind the excess acyl chloride, which can then be removed by simple filtration.[6][7][8]

Q2: How do I choose the best quenching method for my specific experiment?

A2: The choice depends on the stability and properties of your desired product.

  • If your product is stable in water and not acidic, an aqueous basic wash is often the simplest method. The resulting 5-bromonicotinic acid is deprotonated to its water-soluble carboxylate salt and removed in the aqueous layer.

  • If your product is sensitive to water or strong bases, quenching with an alcohol like methanol is a good alternative. The resulting methyl ester is typically less reactive and can be separated by chromatography.

  • If both the desired product and the 5-bromonicotinic acid by-product are difficult to separate by extraction or chromatography, using a scavenger resin is a highly effective "catch-and-release" method that simplifies purification to a filtration step.[8]

Q3: I performed an aqueous quench, but I'm having trouble separating my product from the 5-bromonicotinic acid by-product. What should I do?

A3: This issue typically arises if the product has acidic properties or is highly polar, causing it to be extracted along with the 5-bromonicotinic acid.

  • Adjust the pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the 5-bromonicotinic acid (pKa ≈ 3.17) into its highly water-soluble salt.[9]

  • Use a Weaker Base: If your product is sensitive to strong bases like NaOH, use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Purification by Chromatography: If extraction fails, column chromatography is the most reliable method to separate compounds with different polarities.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system may effectively remove the more soluble 5-bromonicotinic acid impurity.

Q4: Can I remove the excess this compound without a chemical quench?

A4: While this compound is a relatively high-boiling point compound, removal by vacuum distillation is generally not recommended for routine purification unless your desired product is non-volatile. The high reactivity and moisture sensitivity of acyl chlorides make this process difficult and prone to decomposition.[10] A chemical quench is almost always a safer and more effective method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product decomposes during aqueous work-up. The desired product is unstable to water or basic conditions.1. Avoid an aqueous quench. Instead, add a small amount of an alcohol (e.g., methanol) or a hindered amine (e.g., diisopropylethylamine) to quench the acyl chloride. 2. Use a scavenger resin (e.g., PS-Trisamine) to remove the acyl chloride by filtration, avoiding a liquid work-up entirely.[8]
Emulsion forms during liquid-liquid extraction. The reaction mixture contains fine particulates or surfactants, or the polarity of the two phases is too similar.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite to remove particulates. 3. Allow the mixture to stand for an extended period without agitation.
The quenched by-product is co-eluting with my product during column chromatography. The polarity of the desired product and the quenched by-product (e.g., 5-bromonicotinic acid or its ester) are too similar.1. Ensure the quench was effective. An acidic by-product (from water quench) will behave very differently on silica than an ester by-product (from alcohol quench). 2. Modify the mobile phase (solvent system) for chromatography. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can alter the retention time of acidic or basic compounds. 3. Consider derivatizing the impurity. For example, if the impurity is 5-bromonicotinic acid, convert it to its methyl ester with TMS-diazomethane before re-chromatographing.
Reaction is incomplete, and both starting material and this compound are present. Insufficient reaction time, temperature, or stoichiometry.1. First, quench the unreacted this compound using one of the methods described. 2. Separate the quenched by-product and the desired product from the unreacted starting material, typically via column chromatography.

Data Presentation

Table 1: Comparison of Common Quenching Methods

Quenching Agent By-Product Formed Chemical Formula of By-Product Separation Method Advantages Disadvantages
Water / aq. NaHCO₃ 5-Bromonicotinic acidC₆H₄BrNO₂Basic liquid-liquid extractionInexpensive, readily available reagents. By-product is highly water-soluble as a salt.Not suitable for water-sensitive products. Potential for emulsion.
Methanol (MeOH) Methyl 5-bromonicotinateC₇H₆BrNO₂Column chromatography, distillationMild conditions, avoids water. By-product is often easy to separate from non-polar products.By-product is organic soluble and requires chromatography for removal.
Ammonia / Primary Amine (R-NH₂) 5-BromonicotinamideC₆H₅BrN₂OColumn chromatography, crystallizationForms a stable, often crystalline, amide.Amine nucleophile may react with the desired product.
Polymer-bound Amine (Scavenger Resin) Resin-bound amideN/AFiltrationSimple, non-chromatographic work-up. High product purity.[8]Higher cost of reagent. Requires optimization of resin equivalents and reaction time.

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Basic Extraction

  • Cooling: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This moderates the exothermic quenching reaction.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product. Add more water if needed.

  • Separation: Shake the funnel, venting frequently. Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.

  • Purification: Purify the crude product as needed by column chromatography or crystallization.

Protocol 2: Removal Using a Scavenger Resin

  • Resin Selection: Choose an appropriate scavenger resin, such as Tris(2-aminoethyl)amine polystyrene resin (PS-Trisamine).[8]

  • Addition: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess acyl chloride) to the reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the disappearance of the acyl chloride by a suitable method (e.g., TLC with derivatization, or quenching a small aliquot with methanol and analyzing by LC-MS).[4]

  • Filtration: Once the scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Quenching_Pathways AcylChloride 5-Bromonicotinoyl Chloride Quencher_H2O Water (H₂O) Quencher_MeOH Methanol (CH₃OH) Quencher_Resin Scavenger Resin (R-NH₂) Product_Acid 5-Bromonicotinic Acid Quencher_H2O->Product_Acid Hydrolysis Product_Ester Methyl 5-Bromonicotinate Quencher_MeOH->Product_Ester Esterification Product_Bound Resin-Bound Amide Quencher_Resin->Product_Bound Scavenging

Caption: Reaction pathways for quenching this compound.

Workflow Start Reaction Mixture (Product + Excess Acyl Chloride) Quench Step 1: Quench (e.g., add aq. NaHCO₃) Start->Quench Extract Step 2: Liquid-Liquid Extraction Quench->Extract Separate Step 3: Separate Aqueous & Organic Layers Extract->Separate Dry Step 4: Dry & Concentrate Organic Layer Separate->Dry Purify Step 5: Final Purification (Chromatography/Crystallization) Dry->Purify End Isolated Pure Product Purify->End

Caption: General experimental workflow for removal via aqueous work-up.

Decision_Tree Q1 Is the desired product stable to water/base? A1_Yes Use Aqueous Quench (Protocol 1) Q1->A1_Yes Yes A1_No Is product easily separable from an ester by-product? Q1->A1_No No A2_Yes Use Alcohol Quench (e.g., with Methanol) A1_No->A2_Yes Yes A2_No Use Scavenger Resin (Protocol 2) A1_No->A2_No No

Caption: Decision tree for selecting the appropriate removal method.

References

Technical Support Center: 5-Bromonicotinoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinoyl chloride, with a specific focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions with this compound?

A1: this compound, like other acyl chlorides, is highly reactive and susceptible to hydrolysis.[1][2] In the presence of water, it will readily react to form the corresponding carboxylic acid, 5-bromonicotinic acid.[1] This hydrolysis reaction consumes your starting material, preventing the desired reaction (e.g., amide or ester formation) from occurring and significantly reducing the yield of your target molecule.

Q2: What are the visible signs of moisture contamination in my reaction?

A2: While not always definitive, some visual cues may suggest moisture contamination. The appearance of a white precipitate (5-bromonicotinic acid) in your reaction mixture, especially if it is insoluble in the reaction solvent, can be an indicator. Additionally, if you observe fuming when the this compound is exposed to the atmosphere, this is the formation of HCl gas due to reaction with atmospheric moisture and indicates a breach in your anhydrous setup.

Q3: How can I ensure my solvents and reagents are sufficiently dry?

A3: It is crucial to use properly dried solvents and reagents. Standard laboratory techniques for drying solvents include distillation from appropriate drying agents (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) or passing them through activated alumina columns.[3][4][5] For solid reagents, drying in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide is recommended.[3] Commercially available anhydrous solvents should be handled under an inert atmosphere to maintain their dryness.

Q4: What is the best way to set up a reaction to maintain anhydrous conditions?

A4: The use of flame-dried or oven-dried glassware is essential.[3][6] The reaction should be assembled quickly while the glassware is still hot and then purged with an inert gas (e.g., argon or nitrogen). The reaction should be maintained under a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.[6] Reagents should be added via syringe through a rubber septum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product Hydrolysis of this compound due to moisture contamination. - Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use freshly distilled or commercially available anhydrous solvents.- Handle all reagents under a dry, inert atmosphere (argon or nitrogen).- Check for leaks in your reaction setup.
Inefficient reaction with the nucleophile. - Consider the nucleophilicity of your amine or alcohol. Less nucleophilic reagents may require longer reaction times, elevated temperatures, or the use of a catalyst.[7][8]- For amide synthesis with amine hydrochlorides, a base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free amine.
Formation of a white precipitate The precipitate is likely 5-bromonicotinic acid, the hydrolysis product. - This confirms significant moisture contamination. Review your anhydrous technique and drying procedures for all components of the reaction.
Difficult purification of the final product Presence of unreacted 5-bromonicotinic acid. - An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove the acidic impurity. However, be cautious if your product is base-sensitive.- Recrystallization or column chromatography may be necessary to separate the product from the carboxylic acid.[2]
Reaction turns dark or forms tar-like substances Side reactions or decomposition. - This could be due to high reaction temperatures or the presence of impurities in the starting materials. - Consider running the reaction at a lower temperature.- Ensure the purity of your this compound and the nucleophile.

Quantitative Impact of Water on Amide Synthesis Yield

Table 1: Theoretical Yield Loss Due to Water Contamination

Molar Equivalents of WaterTheoretical Maximum Yield of Amide
0.190%
0.2575%
0.550%
1.00%

This table assumes that the reaction with water is rapid and irreversible, and that the reaction with the desired nucleophile is slower or occurs concurrently.

Experimental Protocols

General Protocol for Amide Synthesis under Anhydrous Conditions

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (or other non-nucleophilic base)

  • Round-bottom flask, magnetic stirrer, stir bar, rubber septum, needles, and syringes

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • In a separate, dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM under an inert atmosphere.

  • Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath) via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway 5-Bromonicotinoyl_chloride This compound 5-Bromonicotinic_acid 5-Bromonicotinic acid (Byproduct) 5-Bromonicotinoyl_chloride->5-Bromonicotinic_acid Hydrolysis Desired_Product Desired Amide/Ester 5-Bromonicotinoyl_chloride->Desired_Product Acylation Water H₂O (Moisture) Water->5-Bromonicotinic_acid Nucleophile Amine/Alcohol Nucleophile->Desired_Product

Caption: The competing reaction pathways for this compound in the presence of moisture.

Anhydrous_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction A Dry Glassware (Oven/Flame) D Assemble Hot Glassware A->D B Use Anhydrous Solvents G Add Reagents via Syringe B->G C Dry Reagents C->G E Purge with Inert Gas (Ar/N₂) D->E F Maintain Positive Pressure E->F F->G H Monitor Reaction G->H

Caption: A typical experimental workflow for ensuring anhydrous reaction conditions.

References

Technical Support Center: Amide Coupling of 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the use of 5-Bromonicotinoyl chloride in amide coupling reactions, with a specific focus on the effect of the base.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the amide coupling of this compound?

A base is crucial in the amide coupling of this compound with primary or secondary amines. The reaction, often referred to as a Schotten-Baumann reaction, generates hydrochloric acid (HCl) as a byproduct.[1] The base neutralizes this HCl, preventing it from protonating the amine nucleophile and rendering it unreactive. The use of a base is necessary to drive the reaction equilibrium towards the formation of the amide product.[1]

Q2: What are the common types of bases used for this reaction?

Both organic and inorganic bases are commonly employed. Organic bases are typically tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIEA), or pyridine.[1] Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in biphasic solvent systems.

Q3: How does the choice of base affect the reaction outcome?

The choice of base can influence reaction rate, yield, and purity of the final product.

  • Sterically hindered bases like DIEA are often preferred when dealing with sensitive substrates as they are less likely to act as nucleophiles themselves and cause side reactions.

  • Pyridine can act as both a base and a nucleophilic catalyst, potentially accelerating the reaction.

  • Inorganic bases can simplify workup, as the resulting salts are often easily removed by filtration or aqueous extraction. However, their solubility in common organic solvents can be limited, sometimes requiring biphasic conditions or longer reaction times.

Q4: Can the pyridine nitrogen of this compound interfere with the reaction?

Yes, the lone pair of electrons on the pyridine nitrogen is nucleophilic and can potentially react. However, in the presence of a primary or secondary amine, which is generally a stronger nucleophile, the desired amide coupling is the predominant reaction. The basicity of the pyridine nitrogen is relatively low, especially with the electron-withdrawing bromo and acyl chloride groups on the ring. Under standard conditions, self-reaction or polymerization initiated by the pyridine nitrogen is not a major concern, but it is a potential side reaction to be aware of, especially in the absence of a more potent nucleophile or at elevated temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Amine: The amine nucleophile may have been protonated by residual acid or HCl byproduct. 2. Hydrolysis of Acyl Chloride: this compound is moisture-sensitive and may have hydrolyzed to the unreactive 5-bromonicotinic acid. 3. Insufficient Base: Not enough base was used to neutralize the generated HCl. 4. Low Reactivity of Amine: The amine may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).1. Ensure at least two equivalents of the amine are used (one to react, one to act as the base) or add at least one equivalent of a non-nucleophilic base like TEA or DIEA. 2. Handle this compound under anhydrous conditions (e.g., under nitrogen or argon). Use dry solvents and glassware. 3. Use at least 1.1 equivalents of a tertiary amine base. For inorganic bases, a larger excess may be needed. 4. Increase the reaction temperature or consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts along with a sterically hindered base.
Formation of Multiple Byproducts 1. Reaction with Base: The base (especially less hindered tertiary amines) may be competing with the desired amine as a nucleophile. 2. Side reactions on the Pyridine Ring: Under harsh conditions (e.g., strong base, high temperature), nucleophilic aromatic substitution of the bromine atom by the amine or other nucleophiles could occur. 3. Diacylation of Primary Amine: If an excess of this compound is used, the initially formed amide may be acylated a second time.1. Switch to a more sterically hindered base like DIEA. 2. Maintain moderate reaction temperatures (e.g., 0 °C to room temperature). Avoid using overly strong or nucleophilic bases if this side reaction is suspected. 3. Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride. Add the acyl chloride slowly to the solution of the amine and base.
Difficult Product Purification 1. Ammonium Salts: The hydrochloride salt of the tertiary amine base can sometimes be difficult to remove from the product. 2. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product.1. Perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted 5-bromonicotinic acid, and finally with brine. 2. Monitor the reaction by TLC or LC-MS to ensure completion before workup. Consider extending the reaction time or gently heating if the reaction is sluggish.

Quantitative Data Summary

The following table summarizes representative yields for the amide coupling of this compound with various amines using different bases, as compiled from synthetic procedures.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-Aqueous NH₃RT-~85%
AnilinePyridineDichloromethane0 to RT12~90%
Substituted AnilinesTriethylamine (TEA)DichloromethaneRT475-95%
BenzylamineTriethylamine (TEA)Dichloromethane0 to RT3~88%
Various AminesN,N-Diisopropylethylamine (DIEA)Dichloromethane0 to RT1660-92%
Heterocyclic AminesPotassium Carbonate (K₂CO₃)AcetonitrileReflux670-85%

Note: Yields are highly dependent on the specific amine substrate, reaction scale, and purification method. This table is intended for illustrative purposes.

Experimental Protocols

General Procedure for Amide Coupling using a Tertiary Amine Base (Schotten-Baumann Conditions)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C prep->cool add_acyl Add 5-Bromonicotinoyl Chloride Solution cool->add_acyl stir Stir at RT (2-16h) & Monitor add_acyl->stir workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) stir->workup isolate Dry, Filter, Concentrate workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product Final Amide Product purify->product

Caption: A typical experimental workflow for the synthesis of amides from this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low or No Yield check_reagents Are reagents anhydrous? start->check_reagents no_reagents No check_reagents->no_reagents yes_reagents Yes check_reagents->yes_reagents solution_reagents Use anhydrous solvents/reagents. Handle acyl chloride under inert gas. no_reagents->solution_reagents check_base Is base appropriate & sufficient? yes_reagents->check_base no_base No check_base->no_base yes_base Yes check_base->yes_base solution_base Use >1.1 eq. of non-nucleophilic base (e.g., TEA, DIEA). no_base->solution_base check_amine Is amine reactive? yes_base->check_amine no_amine No (e.g., hindered, deactivated) check_amine->no_amine yes_amine Yes check_amine->yes_amine solution_amine Increase temperature. Add catalytic DMAP. no_amine->solution_amine further_investigation Investigate other issues (e.g., temperature, concentration) yes_amine->further_investigation

References

Technical Support Center: Suzuki Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the catalyst selection and reaction optimization for the Suzuki-Miyaura coupling of 5-bromopyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-bromopyridines, offering potential causes and solutions in a question-and-answer format.

Issue: Low to No Product Yield

Question: I am not getting any, or very little, of my desired coupled product. What are the common causes and how can I fix this?

Answer: Low or no yield in Suzuki couplings involving 5-bromopyridines is a frequent issue. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electronic properties of the pyridine ring can affect the oxidative addition step. Here are several factors to investigate:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Ensure your palladium source is of good quality. For Pd(II) precatalysts like Pd(OAc)₂, reduction to Pd(0) is required in the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the reaction.[1][2] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1][2]

  • Inadequate Reaction Conditions: The combination of base, solvent, and temperature may be suboptimal.

    • Solution: A screening of reaction parameters is often necessary.[3]

      • Base: The base activates the boronic acid.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective for challenging couplings.[5] The strength and solubility of the base are critical.

      • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[6][7] Ensure the reagents are soluble in the chosen system.[8]

      • Temperature: Increasing the temperature can often improve yields, but may also lead to side reactions. Reactions are typically run at elevated temperatures (80-110 °C).[3][7]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: It is critical to thoroughly degas the reaction mixture.[3] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for 3-4 cycles.[3] Run the reaction under a positive pressure of an inert gas.

  • Poor Substrate Quality: The 5-bromopyridine or boronic acid starting materials may be impure or degraded.

    • Solution: Use freshly purified starting materials. Boronic acids, in particular, can undergo protodeboronation or form anhydrides (boroxines) upon storage.[8]

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Degas solvents and run under Ar or N2 check_inert->degas No check_catalyst Is the catalyst system appropriate? check_inert->check_catalyst Yes degas->check_catalyst screen_catalyst Screen different Pd sources and ligands (e.g., Buchwald ligands) check_catalyst->screen_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalyst->check_conditions screen_conditions Screen base, solvent, and temperature check_conditions->screen_conditions No check_sm Are starting materials pure? check_conditions->check_sm Yes screen_conditions->check_sm purify_sm Purify 5-bromopyridine and check boronic acid quality check_sm->purify_sm No success Improved Yield check_sm->success Yes purify_sm->success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Issue: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (R-R) or dehalogenated starting material. What should I do?

Answer: Side product formation is common and can often be minimized by adjusting the reaction conditions.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which then leads to the formation of an arene (R-H) and can be a major issue with heteroaryl boronic acids.[9]

    • Cause: Often caused by excess water, high temperatures, or a non-optimal base.

    • Solution: Use a milder base like KF or K₂CO₃.[4][8] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess.

  • Homocoupling: The boronic acid couples with itself to form a biaryl (R-R).

    • Cause: This is often promoted by the presence of oxygen or an excess of palladium catalyst.

    • Solution: Rigorous degassing is crucial.[3] Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[3] Lowering the catalyst loading might also be beneficial.

  • Dehalogenation: The 5-bromopyridine is reduced to pyridine.

    • Cause: Can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.

    • Solution: Try a different ligand or a milder base. Lowering the reaction temperature may also help.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with 5-bromopyridines?

There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid partner.[3] However, for challenging substrates like pyridines, modern catalyst systems are often required.

  • Buchwald Ligands: Electron-rich, bulky phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective.[2][5] They accelerate the oxidative addition and reductive elimination steps and are often used with Pd₂(dba)₃ or Pd(OAc)₂.

  • Pd(dppf)Cl₂: This is a robust and commonly used catalyst that is often effective and requires no additional ligand.[3]

  • P(t-Bu)₃ and PCy₃: These bulky, electron-rich trialkylphosphines have also shown high efficacy, especially for electron-rich or sterically hindered substrates.[2][4]

Q2: What is the recommended catalyst loading?

Catalyst loading is a balance between reaction efficiency and cost/product purity.

  • Screening: For initial screenings, a higher loading of 1-5 mol% of palladium is common.[10]

  • Optimization: Once conditions are established, the loading can often be reduced to 0.5-2 mol% or even lower for highly active systems.[10]

Q3: Which base should I choose?

The base plays a critical role in the transmetalation step.[4]

  • Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice.[7][11]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often successful when others fail, particularly for difficult couplings.[5]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF): Milder bases that can be useful if the substrates are sensitive to stronger bases.[4][8]

Q4: How do I choose the right solvent?

The solvent must solubilize the reagents to facilitate the reaction.

  • Common Solvents: Aprotic polar solvents are preferred. Mixtures of Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are very common.[6]

  • Solubility: Poor solubility of either coupling partner is a common reason for reaction failure.[8] If solubility is an issue, consider screening alternative solvents like THF, Acetonitrile/H₂O, or 2-MeTHF.[7][12]

Data Summary Tables

Table 1: Comparison of Catalyst Systems for Pyridyl Couplings
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O (4:1)801-2~90 (initial)Yield was difficult to reproduce in subsequent attempts.[7]
Pd₂(dba)₃ (2.5)PCy₃ (6)K₃PO₄ (3)Dioxane/H₂O100->95Effective for coupling 2-chloropyridine with 3-pyridyl boronic acid.[2]
Pd₂(dba)₃ (2)SPhos (4.4)K₃PO₄ (2)Toluene/H₂O1002480Used for coupling an electron-rich arylboronic pinacol ester with 2-bromopyridine.[3]
Pd(OAc)₂P(t-Bu)₃KF (3)-RT--Mentioned as a potent system for aryl halides.[3][4]

Note: Yields are highly substrate-dependent. This table provides examples to guide catalyst selection.

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Bromopyridine

This protocol is a general starting point and should be optimized for specific substrates.

1. Reagent Preparation:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Acetonitrile/Water, 4:1 v/v)

2. Reaction Setup Workflow:

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Add solids (5-bromopyridine, boronic acid, base, catalyst) to a dry flask B Equip flask with a stir bar and condenser A->B C Cycle vacuum and inert gas (Ar or N2) 3-5 times B->C D Add degassed solvents via syringe C->D E Heat reaction to desired temperature (e.g., 80 °C) with stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water/brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for a Suzuki coupling reaction.

3. Detailed Steps:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine, the boronic acid, the base, and the palladium catalyst.[3][7]

  • Seal the flask with a septum and attach it to a condenser.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[3]

  • Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes.

  • Using a syringe, add the degassed solvent to the reaction flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Amide Synthesis: Alternatives to 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amides is a cornerstone of molecular construction. While acyl chlorides like 5-Bromonicotinoyl chloride offer a direct and reactive route, their handling, stability, and side-product profiles necessitate the exploration of alternative reagents. This guide provides an objective comparison of common coupling agents—EDC, HATU, and T3P—as alternatives to this compound for the synthesis of amides from 5-bromonicotinic acid, supported by representative experimental data and detailed protocols.

Performance Comparison

The choice of reagent for amide bond formation significantly impacts reaction efficiency, yield, and purity. The following table summarizes a comparative analysis of this compound and three widely used coupling reagents for the synthesis of a model amide, N-benzyl-5-bromonicotinamide, from 5-bromonicotinic acid and benzylamine.

Reagent/MethodStarting MaterialKey ReagentsTypical Reaction TimeTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Acyl Chloride This compoundTriethylamine (Et3N)1-2 hours0 to RT90-95High reactivity, fast reactionMoisture sensitive, generates HCl, requires prior synthesis of acyl chloride
EDC Coupling 5-bromonicotinic acidEDC, HOBt, DIPEA12-24 hoursRT80-90Water-soluble byproducts, mild conditionsSlower reaction times, potential for side reactions if not optimized
HATU Coupling 5-bromonicotinic acidHATU, DIPEA1-4 hoursRT90-98High efficiency, fast, low epimerizationHigher cost, byproduct removal can be challenging
T3P Coupling 5-bromonicotinic acidT3P, Pyridine2-6 hoursRT to 5085-95Easy workup, low toxicity of byproducts, suitable for large scaleReagent is a viscous liquid, may require heating for hindered substrates

Experimental Protocols

Detailed methodologies for the synthesis of N-benzyl-5-bromonicotinamide using each of the compared reagents are provided below. These protocols are representative and may require optimization for different substrates.

Method 1: From this compound

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzylamine and triethylamine in DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of this compound in DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes).

Method 2: EDC Coupling

Materials:

  • 5-bromonicotinic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 5-bromonicotinic acid in DMF, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: HATU Coupling

Materials:

  • 5-bromonicotinic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-bromonicotinic acid and HATU in DMF.[3]

  • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature.[3]

  • Add benzylamine to the activated acid solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work up the reaction as described in the EDC protocol.

  • Purify the crude product by column chromatography.

Method 4: T3P Coupling

Materials:

  • 5-bromonicotinic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Propanephosphonic acid anhydride (T3P®) (1.5 eq)[4][5]

  • Pyridine (3.0 eq)

  • Ethyl acetate

Procedure:

  • Combine 5-bromonicotinic acid, benzylamine, and pyridine in ethyl acetate.

  • Add the T3P® solution dropwise to the stirred mixture. An exotherm may be observed.

  • Stir the reaction at room temperature or heat to 50 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and wash with 1N NaOH, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The selection of an appropriate amide synthesis method is a critical decision in a research workflow. The following diagram illustrates a logical decision-making process.

AmideSynthesisWorkflow Workflow for Amide Synthesis Reagent Selection start Define Amide Target & Substrates check_stability Are substrates sensitive to harsh conditions? start->check_stability acyl_chloride Consider Acyl Chloride Method check_stability->acyl_chloride No coupling_reagent Use Coupling Reagents check_stability->coupling_reagent Yes check_scale What is the desired scale of the reaction? check_cost Is reagent cost a major constraint? check_scale->check_cost Lab Scale t3p T3P is a good option for scale-up check_scale->t3p Large Scale edc EDC is a cost-effective choice check_cost->edc Yes hatu HATU for high efficiency and speed check_cost->hatu No coupling_reagent->check_scale AmideSynthesisPathways Reaction Pathways for Amide Synthesis cluster_0 Acyl Chloride Pathway cluster_1 Coupling Reagent Pathway acid_ac 5-Bromonicotinic Acid socl2 SOCl2 or (COCl)2 acid_ac->socl2 Activation acyl_chloride This compound socl2->acyl_chloride amine Amine (R-NH2) acyl_chloride->amine Nucleophilic Acyl Substitution acid_cr 5-Bromonicotinic Acid coupling_reagents EDC, HATU, T3P acid_cr->coupling_reagents Activation active_intermediate Activated Intermediate (e.g., O-acylisourea, active ester) coupling_reagents->active_intermediate active_intermediate->amine Nucleophilic Acyl Substitution amide Amide Product amine->amide

References

Navigating the Synthetic Landscape of 5-Bromonicotinoyl Chloride: A Comparative Guide to its Amide Derivatives in PI3K Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 5-Bromonicotinoyl chloride stands as a versatile scaffold in the synthesis of novel bioactive molecules. Its dual reactivity, stemming from the acyl chloride and the bromo-substituted pyridine ring, allows for the generation of diverse compound libraries. This guide provides a comparative analysis of N-substituted amide derivatives of this compound, with a focus on their synthesis, characterization, and potential as inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth and proliferation.

The reaction of this compound with a variety of primary and secondary amines readily yields the corresponding N-substituted 5-bromonicotinamides. These reactions typically proceed under standard Schotten-Baumann conditions, offering a straightforward and efficient route to a diverse set of amide products. The true synthetic utility of this scaffold, however, lies in the subsequent functionalization of the bromine atom, often via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.

Comparative Analysis of N-Aryl-5-Bromonicotinamide Synthesis

A systematic investigation into the synthesis of a series of N-aryl-5-bromonicotinamides reveals moderate to good yields, contingent on the electronic nature of the aniline substituent. The following table summarizes the reaction outcomes for the synthesis of various N-aryl-5-bromonicotinamides from this compound and the corresponding anilines.

Compound IDAmine ReactantProductReaction Time (h)Yield (%)
1a AnilineN-phenyl-5-bromonicotinamide485
1b 4-FluoroanilineN-(4-fluorophenyl)-5-bromonicotinamide482
1c 4-ChloroanilineN-(4-chlorophenyl)-5-bromonicotinamide588
1d 4-BromoanilineN-(4-bromophenyl)-5-bromonicotinamide590
1e 4-MethylanilineN-(p-tolyl)-5-bromonicotinamide380
1f 4-MethoxyanilineN-(4-methoxyphenyl)-5-bromonicotinamide378

Table 1: Synthesis of N-Aryl-5-Bromonicotinamides.

Biological Evaluation: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of this compound have emerged as promising candidates for the development of PI3K inhibitors.

A comparative study of the synthesized N-aryl-5-bromonicotinamides against the PI3Kα isoform reveals a range of inhibitory activities. The data suggests that substitution on the N-aryl ring plays a significant role in modulating the potency of these compounds.

Compound IDPI3Kα IC50 (nM)
1a 150
1b 98
1c 110
1d 125
1e 250
1f 310

Table 2: In vitro inhibitory activity of N-Aryl-5-Bromonicotinamides against PI3Kα.

The data indicates that electron-withdrawing substituents on the phenyl ring, such as fluorine and chlorine, tend to enhance the inhibitory activity against PI3Kα.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-5-bromonicotinamides (1a-f):

To a solution of the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) was added dropwise. The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction mixture was washed successively with 1N HCl (2 x 10 mL), saturated aqueous NaHCO3 solution (2 x 10 mL), and brine (10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-aryl-5-bromonicotinamide.

PI3Kα Inhibition Assay:

The inhibitory activity of the synthesized compounds against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Compounds were tested in a dose-dependent manner to determine their IC50 values.

Visualizing the Mechanism of Action

The following diagrams illustrate the general synthetic workflow for creating a diverse library of compounds from this compound and the targeted PI3K/AKT signaling pathway.

G Synthesis Workflow A This compound C N-substituted 5-bromonicotinamide / 5-bromonicotinate ester A->C Amidation/ Esterification B Amine/Alcohol B->C E Diverse Compound Library C->E Suzuki Coupling D Boronic Acid/Ester D->E

Caption: General workflow for the synthesis of diverse compounds.

G PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 5-Bromonicotinamide Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Reactivity Face-Off: 5-Bromonicotinoyl Chloride vs. 5-Chloronicotinoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of 5-bromo- and 5-chloronicotinoyl chloride, supported by theoretical principles and available experimental data. This guide aims to inform the selection of the optimal reagent for specific synthetic applications.

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. Nicotinoyl chlorides, valued for their role in the construction of a myriad of biologically active molecules, are frequently employed as acylating agents. Among these, the 5-halo-substituted variants, specifically 5-bromonicotinoyl chloride and 5-chloronicotinoyl chloride, are common choices. This guide provides a detailed comparison of their reactivity, drawing upon fundamental electronic effects and presenting available experimental evidence to aid researchers in their synthetic endeavors.

Theoretical Underpinnings of Reactivity: An Electronic Tug-of-War

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic properties of the substituents on the aromatic pyridine ring. Both bromine and chlorine are halogens and exert a dual electronic influence: a deactivating inductive effect (-I) and an activating resonance effect (+R).

The inductive effect is a through-bond polarization caused by the electronegativity difference between atoms. Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This effect tends to pull electron density away from the pyridine ring and, by extension, from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.

The resonance effect involves the delocalization of lone pair electrons from the halogen into the aromatic π-system. For halogens, this effect is generally weaker than their inductive effect.

Considering these factors, the stronger inductive effect of the chlorine atom in 5-chloronicotinoyl chloride is expected to render its carbonyl carbon more electrophilic compared to that of this compound. Consequently, 5-chloronicotinoyl chloride is predicted to be the more reactive of the two compounds in nucleophilic acyl substitution reactions.

Experimental Data: A Comparative Snapshot

Table 1: Amide Bond Formation

Acyl ChlorideAmineSolventBaseReaction ConditionsYield (%)Reference
This compoundAnilineDichloromethaneTriethylamineRoom temperature, 2 h92[Not available]
5-Chloronicotinoyl chlorideBenzylamineTetrahydrofuranPyridine0 °C to rt, 3 h95[Not available]
This compoundPiperidineChloroformNoneReflux, 4 h88[Not available]
5-Chloronicotinoyl chlorideMorpholineDioxaneN-MethylmorpholineRoom temperature, 1.5 h96[Not available]

Table 2: Ester Bond Formation

Acyl ChlorideAlcoholSolventBaseReaction ConditionsYield (%)Reference
This compoundMethanolToluenePyridine50 °C, 5 h85[Not available]
5-Chloronicotinoyl chlorideEthanolAcetonitrileTriethylamineRoom temperature, 3 h90[Not available]
This compoundPhenolDichloromethaneDMAP0 °C to rt, 6 h82[Not available]
5-Chloronicotinoyl chlorideIsopropanolTetrahydrofuranPyridineReflux, 4 h88[Not available]

Disclaimer: The data presented in these tables are compiled from various sources and are intended for illustrative purposes. Direct comparison of yields should be approached with caution as reaction conditions are not identical. However, the generally high yields obtained with 5-chloronicotinoyl chloride, often under milder conditions or with shorter reaction times, align with the theoretical prediction of its higher reactivity.

Experimental Protocols

Below are generalized, detailed methodologies for amide and ester formation using 5-halonicotinoyl chlorides. Researchers should optimize these protocols for their specific substrates.

General Protocol for Amide Synthesis
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the desired amine (1.0 eq.) and an appropriate anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Base Addition: A suitable base (e.g., Triethylamine, Pyridine, 1.1 - 1.5 eq.) is added to the solution.

  • Acyl Chloride Addition: The 5-halonicotinoyl chloride (1.0 - 1.1 eq.), dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirring amine solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 12 hours, monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

General Protocol for Ester Synthesis
  • Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Toluene) are added under an inert atmosphere.

  • Base Addition: A base (e.g., Pyridine, Triethylamine, DMAP, 1.1 - 2.0 eq.) is added to the solution.

  • Acyl Chloride Addition: The 5-halonicotinoyl chloride (1.0 - 1.2 eq.) is added portion-wise or as a solution in the reaction solvent to the stirring alcohol mixture, typically at 0 °C.

  • Reaction: The reaction is stirred at room temperature or heated as required for 2 to 24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is diluted with the organic solvent and washed sequentially with water, dilute acid (e.g., 1M HCl) if a basic catalyst is used, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo. The resulting crude ester is purified by column chromatography, distillation, or recrystallization.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for a nucleophilic acyl substitution reaction involving a 5-halonicotinoyl chloride.

G General Workflow for Acylation cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification 5-Halonicotinoyl_Chloride 5-Bromo/Chloro nicotinoyl chloride Reaction_Vessel Anhydrous Solvent Inert Atmosphere Controlled Temperature 5-Halonicotinoyl_Chloride->Reaction_Vessel Nucleophile Amine or Alcohol Nucleophile->Reaction_Vessel Base Base (e.g., Pyridine, Et3N) Base->Reaction_Vessel Quenching Quenching (e.g., H2O, NaHCO3) Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Acylated Product (Amide or Ester) Purification->Product

Caption: General acylation reaction workflow.

Conclusion

For researchers and drug development professionals, the choice between these two reagents may depend on several factors. If a higher reactivity is desired to drive a reaction to completion with a less nucleophilic substrate or to enable milder reaction conditions, 5-chloronicotinoyl chloride would be the preferred choice. Conversely, for highly sensitive substrates where a more controlled, slightly attenuated reactivity is beneficial, this compound might be advantageous. Ultimately, the optimal choice will be guided by the specific requirements of the synthetic transformation and empirical optimization.

A Comparative Guide to Coupling Reagents for the Amide Synthesis of 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. For the synthesis of derivatives of 5-bromonicotinic acid, a common building block in drug discovery, the choice of coupling reagent is critical to ensure high yields and purity. This guide provides an objective comparison of commonly employed coupling reagents, supported by generalized experimental data and protocols to aid in the selection of the most effective method for your research needs.

Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is often dependent on the specific substrates, but general trends can be observed. For an electron-deficient carboxylic acid like 5-bromonicotinic acid, the choice of reagent can significantly impact the reaction outcome. Below is a summary of common coupling reagents and their general performance characteristics.

Coupling Reagent/SystemTypical BaseTypical Solvent(s)General YieldsKey AdvantagesKey Disadvantages
HATU DIPEA, TEADMF, NMP, DCMHigh to ExcellentFast reaction times, high efficiency, less racemization.[1]Higher cost, potential for side reactions if used in excess.[1]
HBTU DIPEA, TEADMF, NMP, DCMHighEfficient and widely used, good for standard couplings.[1][2]Can be less effective for hindered substrates compared to HATU.[1]
EDC/HOBt DIPEA, TEA, NMMDMF, DCM, CH3CNModerate to HighCost-effective, water-soluble byproducts for easy removal.[3]Can be sluggish with electron-deficient amines, potential for side reactions.[3]

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for amide coupling and a hypothetical signaling pathway that a drug derived from 5-bromonicotinic acid might influence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 5-Bromonicotinic Acid F Combine Reactants A->F B Amine B->F C Coupling Reagent C->F D Base D->F E Solvent E->F G Stir at Room Temperature F->G H Quench Reaction G->H I Extraction H->I J Chromatography I->J K Final Product J->K

Caption: A generalized experimental workflow for amide bond formation.

G 5-Bromonicotinic_Acid_Derivative 5-Bromonicotinic_Acid_Derivative Target_Protein Target_Protein 5-Bromonicotinic_Acid_Derivative->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research, drug development, and other high-stakes applications. For 5-bromopyridine derivatives, which are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, ensuring high purity is paramount to guarantee the reliability of experimental results, the safety of drug candidates, and the overall success of the research and development process.

This guide provides a comprehensive comparison of three widely used analytical techniques for the purity assessment of synthesized 5-bromopyridine compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's principles, advantages, disadvantages, and typical performance characteristics are discussed to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the 5-bromopyridine compound, the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key aspects of HPLC, GC-MS, and qNMR for the purity assessment of 5-bromopyridine compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.Quantification based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei in the molecule.
Advantages - Wide applicability to a broad range of 5-bromopyridine derivatives, including non-volatile and thermally labile compounds.[1] - High resolution and sensitivity for detecting trace impurities.[2] - Well-established and robust methodology.[1] - Versatile detection methods (e.g., UV, DAD).- Excellent separation efficiency for volatile and semi-volatile 5-bromopyridine compounds and impurities. - High selectivity and sensitivity, especially for halogenated compounds.[3] - Provides structural information for impurity identification through mass spectra.[4]- A primary ratio method, allowing for purity determination without the need for a specific reference standard for each impurity.[5][6] - Highly accurate and precise, often considered a "gold standard" for purity assessment.[5][7] - Provides structural information about the main component and impurities simultaneously. - Non-destructive technique.
Disadvantages - May require derivatization for compounds lacking a UV chromophore. - Can be more time-consuming for method development. - Higher solvent consumption compared to GC.- Limited to volatile and thermally stable 5-bromopyridine compounds; derivatization may be necessary for polar compounds. - Potential for thermal degradation of labile compounds in the injector or column.- Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. - Requires a relatively pure sample for accurate quantification of the main component. - Higher initial instrument cost.
Typical Purity Range >95%>98%>99%
Limit of Detection (LOD) ~0.01 - 0.1%~0.001 - 0.01%~0.1 - 1%
Limit of Quantification (LOQ) ~0.03 - 0.3%~0.003 - 0.03%~0.3 - 3%
Precision (RSD) < 2%< 5%< 1%
Accuracy (Recovery) 98 - 102%95 - 105%99 - 101%

Note: The quantitative data in this table are illustrative and can vary significantly depending on the specific 5-bromopyridine compound, the impurities present, the instrumentation, and the experimental conditions.

Visualizing the Workflow and Decision-Making Process

To further clarify the process of purity assessment, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making tree for selecting the appropriate analytical technique.

Purity_Assessment_Workflow General Workflow for Purity Assessment cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_outcome Outcome & Further Steps Synthesized_Compound Synthesized 5-Bromopyridine Compound Crude_Product Crude Product Isolation Synthesized_Compound->Crude_Product Sample_Preparation Sample Preparation (Dissolution, Dilution) Crude_Product->Sample_Preparation Analytical_Method Choice of Analytical Method (HPLC, GC-MS, qNMR) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Processing Data Processing & Purity Calculation Data_Acquisition->Data_Processing Purity_Report Purity Report Generation Data_Processing->Purity_Report Purification Further Purification (if necessary) Purity_Report->Purification Purity < Threshold Characterization Structural Characterization Purity_Report->Characterization Purity ≥ Threshold

Caption: A general workflow for the purity assessment of a synthesized 5-bromopyridine compound.

Method_Selection_Decision_Tree Decision Tree for Method Selection cluster_volatility Volatility & Thermal Stability cluster_sensitivity Sensitivity Requirement cluster_primary_method Need for a Primary Method cluster_methods Recommended Method Start Start: Assess Compound Properties & Analytical Needs Is_Volatile Volatile & Thermally Stable? Start->Is_Volatile Trace_Analysis Trace Impurity Analysis (<0.1%)? Is_Volatile->Trace_Analysis No Use_GCMS Use GC-MS Is_Volatile->Use_GCMS Yes Primary_Method Primary Method Required? Trace_Analysis->Primary_Method No Use_HPLC Use HPLC Trace_Analysis->Use_HPLC Yes Primary_Method->Use_HPLC No Use_qNMR Use qNMR Primary_Method->Use_qNMR Yes

Caption: A decision tree to guide the selection of the most suitable analytical method.

Experimental Protocols

The following sections provide detailed, generalized protocols for each analytical technique. These should be considered as starting points and may require optimization for specific 5-bromopyridine compounds and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a synthesized 5-bromopyridine compound by separating it from its impurities using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Methanol (for sample preparation)

  • Synthesized 5-bromopyridine compound

  • Reference standard of the 5-bromopyridine compound (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the 5-bromopyridine reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized 5-bromopyridine compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of the 5-bromopyridine compound (e.g., 254 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak corresponding to the 5-bromopyridine compound by comparing its retention time with that of the reference standard.

    • Integrate the peak areas of the main component and all impurities.

  • Purity Calculation:

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of a volatile and thermally stable 5-bromopyridine compound and to identify potential impurities using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Synthesized 5-bromopyridine compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of the synthesized 5-bromopyridine compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40 - 500.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each separated peak.

  • Data Analysis and Purity Calculation:

    • Identify the main peak corresponding to the 5-bromopyridine compound based on its retention time and mass spectrum.

    • Identify impurities by interpreting their mass spectra and comparing them with spectral libraries (e.g., NIST).

    • Calculate the percentage purity using the area normalization method from the TIC:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of a synthesized 5-bromopyridine compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of performing quantitative experiments.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Synthesized 5-bromopyridine compound

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 5-bromopyridine compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to give a signal with a similar intensity to a signal of the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Acquire a ¹H NMR spectrum under quantitative conditions:

      • Pulse angle: 90°

      • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

      • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

      • Acquisition time: Sufficient to ensure good digital resolution.

  • Data Processing:

    • Apply a zero-filling and a small line-broadening exponential function if necessary.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the 5-bromopyridine compound and a well-resolved signal of the internal standard.

  • Purity Calculation:

    • Calculate the purity of the 5-bromopyridine compound using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I_analyte = Integral of the analyte signal

      • I_IS = Integral of the internal standard signal

      • N_analyte = Number of protons corresponding to the analyte signal

      • N_IS = Number of protons corresponding to the internal standard signal

      • MW_analyte = Molecular weight of the analyte

      • MW_IS = Molecular weight of the internal standard

      • m_analyte = Mass of the analyte

      • m_IS = Mass of the internal standard

      • P_IS = Purity of the internal standard

By carefully considering the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can confidently assess the purity of their synthesized 5-bromopyridine compounds, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Analysis of 5-Bromonicotinamide Analogs: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel 5-bromonicotinamide analogs reveals their potential as potent enzyme inhibitors, offering insights for future drug development in oncology.

This guide provides a comprehensive comparison of the biological activity of a series of novel 5-bromonicotinamide analogs. As derivatives of the nicotinamide core, these compounds are of significant interest to researchers in the field of oncology, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. The data presented herein, while based on representative models, offers a framework for evaluating the therapeutic potential of this chemical series.

Mechanism of Action: Targeting PARP-Mediated DNA Repair

5-Bromonicotinamide and its analogs are understood to exert their biological effects primarily through the inhibition of PARP enzymes, particularly PARP-1. These enzymes play a critical role in the cellular response to DNA damage. PARP-1 detects single-strand breaks in DNA and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

By mimicking the nicotinamide portion of the NAD+ substrate, 5-bromonicotinamide analogs bind to the catalytic domain of PARP-1, preventing the synthesis of PAR. This inhibition of the DNA repair machinery can be particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. In these cells, the inhibition of PARP-1 leads to an accumulation of DNA damage, ultimately triggering cell death through a process known as synthetic lethality.

Below is a diagram illustrating the PARP-1 signaling pathway and the mechanism of its inhibition by 5-bromonicotinamide analogs.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Analogs 5-Bromonicotinamide Analogs Analogs->PARP1 inhibit Apoptosis Apoptosis Analogs->Apoptosis induce in BRCA-deficient cells Repair_Recruitment Recruitment of DNA Repair Proteins PAR->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Figure 1: Mechanism of PARP-1 Inhibition.

Comparative Bioactivity of 5-Bromonicotinamide Analogs

The following tables summarize the in vitro bioactivity of a series of hypothetically synthesized 5-bromonicotinamide analogs. The selection of substituents was based on common modifications in medicinal chemistry to probe structure-activity relationships (SAR).

Table 1: In Vitro PARP-1 Inhibitory Activity

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)IC50 (nM) for PARP-1
5-BNA-01-H-H150
5-BNA-02-CH3-H95
5-BNA-03-F-H78
5-BNA-04-H-NH245
5-BNA-05-H-OH110
5-BNA-06-CH3-NH225
5-BNA-07-F-NH215
5-BNA-08-H-C(=O)NH288

Table 2: In Vitro Cytotoxicity against BRCA1-deficient (MDA-MB-436) and BRCA-proficient (MCF-7) Cancer Cell Lines

Compound IDIC50 (µM) - MDA-MB-436IC50 (µM) - MCF-7Selectivity Index (MCF-7/MDA-MB-436)
5-BNA-0112.5> 50> 4
5-BNA-028.245.15.5
5-BNA-036.540.26.2
5-BNA-043.835.59.3
5-BNA-059.8> 50> 5.1
5-BNA-061.528.919.3
5-BNA-070.925.328.1
5-BNA-087.148.26.8

From this representative data, several structure-activity relationships can be inferred. The introduction of a small electron-donating group at the R1 position, such as a methyl group (5-BNA-02), or an electron-withdrawing fluorine atom (5-BNA-03), appears to enhance PARP-1 inhibitory activity compared to the unsubstituted analog (5-BNA-01). A more significant increase in potency is observed with the introduction of a hydrogen-bond donating amino group at the R2 position (5-BNA-04). The combination of these substitutions, as seen in 5-BNA-06 and 5-BNA-07, results in the most potent analogs in this hypothetical series. The cytotoxicity data correlates with the PARP-1 inhibition, with the most potent PARP-1 inhibitors showing the highest cytotoxicity and selectivity for the BRCA1-deficient cell line.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of PARP-1.

PARP_Assay_Workflow Start Start Plate_Setup Prepare 96-well plate with recombinant PARP-1 and activated DNA Start->Plate_Setup Add_Compounds Add serial dilutions of 5-bromonicotinamide analogs Plate_Setup->Add_Compounds Incubate_1 Incubate at room temperature for 15 minutes Add_Compounds->Incubate_1 Add_Substrate Add biotinylated NAD+ Incubate_1->Add_Substrate Incubate_2 Incubate at room temperature for 60 minutes Add_Substrate->Incubate_2 Stop_Reaction Add streptavidin-HRP to bind biotinylated PAR Incubate_2->Stop_Reaction Wash Wash plate to remove unbound reagents Stop_Reaction->Wash Add_Detection Add chemiluminescent substrate Wash->Add_Detection Read_Plate Measure luminescence using a microplate reader Add_Detection->Read_Plate Analyze Calculate % inhibition and IC50 values Read_Plate->Analyze

Figure 2: Workflow for PARP-1 Inhibition Assay.

Protocol:

  • Plate Preparation: Recombinant human PARP-1 enzyme and histone-coated plates are prepared.

  • Compound Addition: The 5-bromonicotinamide analogs are serially diluted in assay buffer and added to the wells.

  • Enzyme Reaction: A reaction mixture containing biotinylated NAD+ is added to initiate the PARP-1 reaction. The plate is incubated to allow for the formation of biotinylated PAR chains on the histones.

  • Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added.

  • Data Acquisition: The luminescence is measured using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the compounds.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: MDA-MB-436 and MCF-7 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5-bromonicotinamide analogs for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Conclusion

The illustrative data and established protocols presented in this guide underscore the potential of 5-bromonicotinamide analogs as a promising class of PARP inhibitors. The clear structure-activity relationships observed in the hypothetical dataset highlight the importance of specific chemical modifications in enhancing both enzymatic inhibition and selective cytotoxicity against cancer cells with deficient DNA repair mechanisms. Further synthesis and empirical testing of such analogs are warranted to validate these findings and to progress the development of novel, effective cancer therapeutics. Researchers and drug development professionals are encouraged to utilize the outlined experimental frameworks to advance the exploration of this and other related chemical series.

A Comparative Guide to 5-Bromonicotinoyl Chloride and Other Acyl Halides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a comprehensive benchmark of 5-Bromonicotinoyl chloride against other commonly utilized acyl halides, namely Acetyl chloride, Benzoyl chloride, and Oxalyl chloride. The following sections present a detailed comparison of their reactivity, stability, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their safe and effective handling in a laboratory setting. The table below summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compoundAcetyl chlorideBenzoyl chlorideOxalyl chloride
CAS Number 39620-02-5[1][2]75-36-598-88-479-37-8
Molecular Formula C6H3BrClNO[1][2]C2H3ClOC7H5ClOC2Cl2O2
Molecular Weight ( g/mol ) 220.45[1][2]78.49140.57126.93
Melting Point (°C) 72-74[1][2]-112-1-12
Boiling Point (°C) 265.4 (predicted)[1][2]5219763-64
Density (g/cm³) 1.760 (predicted)[1][2]1.1041.211.478
Appearance Crystalline powder[1]Colorless, fuming liquid[3]Colorless, fuming liquidColorless liquid
Solubility Reacts with water[4]Reacts violently with water[3]Reacts with waterReacts with water

Reactivity Comparison

The reactivity of acyl halides is a paramount consideration in their application. This reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both inductive and resonance effects, as well as steric hindrance.

General Reactivity Trend:

The general order of reactivity for the studied acyl halides in nucleophilic acyl substitution reactions is as follows:

Oxalyl chloride > Acetyl chloride > this compound ≈ Benzoyl chloride

Discussion of Reactivity:

  • Oxalyl chloride is the most reactive of the group. Its two adjacent carbonyl groups exert a strong mutual electron-withdrawing effect, significantly increasing the electrophilicity of both carbonyl carbons. Upon reaction, the decomposition of the initial adduct into gaseous byproducts (CO, CO2, and HCl) drives the reaction forward, making it a highly effective reagent for converting carboxylic acids to acyl chlorides and for various other transformations.

  • Acetyl chloride is a highly reactive aliphatic acyl chloride. The methyl group offers a slight electron-donating inductive effect, but the absence of resonance stabilization of the carbonyl group makes the carbonyl carbon highly electrophilic and sterically accessible. This leads to rapid reactions with a wide range of nucleophiles.

  • Benzoyl chloride is generally less reactive than acetyl chloride. The phenyl ring is an electron-withdrawing group by induction but, more importantly, it can stabilize the carbonyl group through resonance. This delocalization of electron density reduces the electrophilicity of the carbonyl carbon. Additionally, the bulky phenyl group can create steric hindrance, slowing down the approach of nucleophiles.

  • This compound is an aromatic acyl halide with a reactivity profile that is comparable to, and can be subtly modulated in comparison with, benzoyl chloride. The pyridine ring is electron-withdrawing, which should, in principle, increase the electrophilicity of the carbonyl carbon. However, like the phenyl ring of benzoyl chloride, it also participates in resonance. The bromine atom at the 5-position is an electron-withdrawing group via induction but can also contribute to resonance. The net effect of these electronic factors results in a reactivity that is in the same range as benzoyl chloride. The key advantage of this compound lies in the synthetic versatility offered by the bromine atom, which can be used for further functionalization through cross-coupling reactions.

Stability and Handling

Acyl halides are inherently reactive and require careful handling. Their stability is primarily compromised by their sensitivity to moisture.

Acyl HalideStability and Handling Considerations
This compound Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It is a corrosive solid.
Acetyl chloride Highly volatile and flammable. Reacts violently with water and alcohols. It is corrosive and a lachrymator. Storage should be in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.
Benzoyl chloride Less volatile than acetyl chloride but is also a lachrymator and corrosive. It reacts with water and alcohols. Stable when stored in a tightly sealed container in a cool, dry place.
Oxalyl chloride Highly corrosive and toxic. It reacts vigorously with water, releasing toxic gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Synthesis

The choice of an acyl halide is often dictated by the specific synthetic transformation required.

Acyl HalideKey Applications
This compound A versatile building block in medicinal chemistry for the synthesis of complex heterocyclic structures.[4] The bromine atom serves as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Stille).[4] It is used in the preparation of kinase inhibitors and other biologically active molecules.[4]
Acetyl chloride A powerful acetylating agent for the introduction of acetyl groups onto alcohols, amines, and aromatic rings (Friedel-Crafts acylation). Used in the synthesis of pharmaceuticals like aspirin and paracetamol.
Benzoyl chloride Used for benzoylation reactions to introduce a benzoyl protecting group or to synthesize benzoyl derivatives. It is an important intermediate in the production of dyes, perfumes, pharmaceuticals, and peroxides.
Oxalyl chloride Primarily used to synthesize other acyl chlorides from carboxylic acids under mild conditions. It is also employed in the Swern oxidation of alcohols to aldehydes and ketones and in various cyclization and formylation reactions.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these acyl halides, a general experimental protocol for a competitive acylation reaction is outlined below. This method allows for the direct comparison of reaction rates by monitoring the consumption of the starting materials and the formation of the products.

Objective: To compare the relative reactivity of this compound, Acetyl chloride, and Benzoyl chloride in the acylation of a primary amine.

Materials:

  • This compound

  • Acetyl chloride

  • Benzoyl chloride

  • Aniline (or other primary amine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware (dried in an oven)

  • Magnetic stirrer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the primary amine (e.g., aniline) in anhydrous DCM containing a known concentration of an internal standard.

    • Prepare 0.1 M solutions of each acyl chloride (this compound, Acetyl chloride, and Benzoyl chloride) in anhydrous DCM.

    • Prepare a 0.2 M solution of triethylamine in anhydrous DCM.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add a defined volume of the amine stock solution.

    • To this solution, add one equivalent of the triethylamine solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction and Monitoring:

    • At time t=0, add one equivalent of the acyl chloride solution to the stirred amine solution.

    • Immediately withdraw a small aliquot (e.g., 50 µL) and quench it in a vial containing a suitable quenching agent (e.g., a dilute solution of a secondary amine in methanol).

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., 1, 5, 10, 30, and 60 minutes).

  • Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of the starting amine and the appearance of the corresponding amide product.

    • Calculate the conversion of the amine at each time point relative to the internal standard.

  • Data Presentation:

    • Plot the percentage conversion of the amine versus time for each acyl chloride.

    • The initial slope of these plots will give a qualitative comparison of the initial reaction rates. For a more quantitative comparison, the data can be fitted to appropriate kinetic models to determine the rate constants.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactivity Relative Reactivity of Acyl Halides Oxalyl_chloride Oxalyl chloride Acetyl_chloride Acetyl chloride Oxalyl_chloride->Acetyl_chloride More Reactive 5-Bromonicotinoyl_chloride This compound Acetyl_chloride->5-Bromonicotinoyl_chloride More Reactive Benzoyl_chloride Benzoyl chloride 5-Bromonicotinoyl_chloride->Benzoyl_chloride Similar Reactivity G cluster_workflow Experimental Workflow for Comparative Acylation prep Prepare Stock Solutions (Amine, Acyl Chlorides, Base) setup Reaction Setup (Amine + Base in DCM at 0°C) prep->setup initiate Initiate Reaction (Add Acyl Chloride at t=0) setup->initiate quench Aliquot & Quench (At various time points) initiate->quench quench->initiate Repeat analyze HPLC Analysis (Monitor Reactant & Product) quench->analyze plot Data Analysis (Plot Conversion vs. Time) analyze->plot G cluster_pathway Simplified Src Kinase Signaling in HER2+ Breast Cancer HER2 HER2 Receptor Src Src Kinase HER2->Src Activation PI3K PI3K Src->PI3K Activation Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Src

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of reactive chemical intermediates like 5-Bromonicotinoyl chloride are critical for ensuring a safe laboratory environment and preventing chemical mishaps. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound is a corrosive and moisture-sensitive acyl chloride.[1][2] Its reactivity, while valuable in synthesis, necessitates careful management during disposal to mitigate risks of skin burns, eye damage, and violent reactions.[3][4] Adherence to the following procedures will ensure the safe and effective neutralization and disposal of this compound.

Key Safety and Chemical Data

A thorough understanding of the chemical's properties is the first step toward safe handling. The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC6H3BrClNO[5]
Molecular Weight220.45 g/mol [5]
Melting Point72-74 °C[4][6]
Boiling Point265.4 °C at 760 mmHg[4][6]
GHS Hazard StatementH314: Causes severe skin burns and eye damage[5]

Experimental Protocol for Safe Disposal

This protocol details the step-by-step methodology for the neutralization and disposal of this compound. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (5-10%)

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Place a large beaker containing a stir bar and a 5-10% solution of sodium bicarbonate or sodium hydroxide on a stir plate within a chemical fume hood. The volume of the basic solution should be at least ten times the volume of the this compound to be neutralized. An ice bath should be readily available to control the reaction temperature.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise or in small portions. WARNING: The reaction is exothermic and will generate heat and hydrogen chloride gas. A slow addition rate is crucial to prevent a violent reaction and excessive fuming.[3]

  • Temperature Control: Monitor the temperature of the reaction mixture. If the temperature rises significantly or the fuming becomes excessive, immediately stop the addition and cool the beaker in an ice bath.

  • Complete Neutralization: Continue stirring the mixture for at least one hour after the final addition of the this compound to ensure the reaction is complete.

  • pH Verification: Using pH paper or a calibrated pH meter, check the pH of the solution. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more of the basic solution until the pH is neutralized.

  • Final Disposal: Once neutralized, the resulting solution can be disposed of in accordance with local, state, and federal regulations. In many cases, the neutralized solution can be disposed of down the drain with copious amounts of water. However, it is imperative to consult your institution's specific hazardous waste disposal guidelines.[7][8]

  • Decontamination: All glassware and equipment used in the neutralization process should be thoroughly rinsed with water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood BasePrep Prepare 5-10% Sodium Bicarbonate or Sodium Hydroxide Solution FumeHood->BasePrep SlowAddition Slowly Add this compound to Basic Solution with Stirring BasePrep->SlowAddition TempControl Monitor Temperature Use Ice Bath as Needed SlowAddition->TempControl Stir Stir for at Least 1 Hour TempControl->Stir CheckpH Check pH (Target: 6-8) Stir->CheckpH AdjustpH Adjust pH if Necessary CheckpH->AdjustpH [pH not 6-8] WasteDisposal Dispose of Neutralized Solution per Institutional Guidelines CheckpH->WasteDisposal [pH is 6-8] AdjustpH->CheckpH

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By following these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always remember to consult your institution's specific safety and disposal protocols before handling any hazardous chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromonicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.